Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGBYDEBKTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Technical Guide
Executive Summary & Chemical Identity
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) is a highly functionalized
The presence of the electron-donating 2-methoxy and 4-methyl groups on the aromatic ring significantly alters the electronic landscape of the molecule. These groups increase the electron density of the aryl ring, which in turn affects the stability of the enol tautomer and necessitates highly optimized, mild conditions during its upstream synthesis to prevent side reactions such as Friedel-Crafts self-acylation or ether cleavage.
Retrosynthetic Strategy & Mechanistic Causality
Traditional methods for synthesizing
To circumvent this, we employ a highly directed, self-validating biomimetic approach: the Magnesium-Enolate Acylation Method (often referred to as the Rathke and Cowan method)[2]. This pathway utilizes the reaction between an activated acid chloride and the magnesium enolate of potassium ethyl malonate.
Mechanistic Causality:
Why use
Retrosynthetic disconnection of the target β-keto ester.
Reaction Optimization & Quantitative Data
The stoichiometry of the Lewis acid and base is not arbitrary; it dictates the fate of the reaction. For aromatic acid chlorides possessing electron-donating substituents (such as our 2-methoxy-4-methyl system), standard equivalents of
Table 1: Influence of Lewis Acid and Base Equivalents on
| Lewis Acid | Base ( | Malonate Salt | Conversion (%) | Causality / Observation |
| 3.2 eq | 2.1 eq | >90% | Optimal for electron-rich aryl chlorides; suppresses side products. | |
| 2.2 eq | 2.1 eq | ~75% | Standard for electron-poor substrates; insufficient here. | |
| 3.2 eq | 2.1 eq | <10% | Insufficient chelation to lower malonate | |
| 3.2 eq | 2.1 eq | 0% | Failed metallation; no enolate formation observed. |
Mechanistic Pathway Visualization
The reaction proceeds via a tetrahedral betaine intermediate. Upon the addition of aqueous acid during the workup phase, the intermediate collapses, and the free malonic acid moiety undergoes rapid, irreversible decarboxylation (loss of
Mechanistic pathway of the magnesium-mediated acylation and decarboxylation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the intermediates before proceeding to the next step.
Step 1: Synthesis of 2-Methoxy-4-methylbenzoyl chloride
-
Setup: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend 2-methoxy-4-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.
-
Activation: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 equiv, 12 mmol). Causality Note: Oxalyl chloride is strictly preferred over Thionyl Chloride (
) here to prevent unwanted electrophilic chlorination of the highly activated electron-rich aromatic ring. -
Validation (IPC): Stir at room temperature until gas evolution (
, , ) completely ceases and the solution becomes homogenous (approx. 2 hours). -
Concentration: Remove the volatiles under reduced pressure. Co-evaporate twice with anhydrous toluene (2 x 10 mL) to remove residual oxalyl chloride. The resulting crude acyl chloride must be used immediately in Step 2[3].
Step 2: Generation of the Magnesium Enolate
-
Setup: In a separate oven-dried 500 mL flask under nitrogen, suspend potassium ethyl malonate (2.1 equiv, 21 mmol) in anhydrous acetonitrile (
, 100 mL)[2]. -
Base Addition: Cool the suspension to 10–15 °C. Add anhydrous triethylamine (
, 3.2 equiv, 32 mmol)[2]. -
Chelation: Add anhydrous Magnesium Chloride (
, 2.5 equiv, 25 mmol) in one portion. -
Validation (IPC): Stir the mixture at 20–25 °C for 2.5 hours. The suspension will transition into a fine, milky-white slurry, indicating the successful formation of the magnesium enolate complex[2].
Step 3: Acylation and Decarboxylative Workup
-
Acylation: Cool the enolate slurry from Step 2 to exactly 0 °C. Dissolve the crude acyl chloride from Step 1 in anhydrous
(10 mL) and add it dropwise to the enolate over 30 minutes to prevent localized thermal spikes[3]. -
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Decarboxylation: Cool the mixture back to 0 °C. Carefully quench by adding 2M
dropwise until the pH reaches ~4. Validation (IPC): Vigorous effervescence ( gas) will occur. The reaction is complete when gas evolution ceases. -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with saturated
, water, and brine. Dry over anhydrous , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Analytical Characterization (Expected)
To verify the structural integrity of the synthesized product, the following spectroscopic markers should be confirmed:
-
MS (ESI+): Expected
at 237.26[1]. -
H-NMR (
): The spectrum will exhibit tautomeric complexity (keto-enol equilibrium). Look for the characteristic keto -protons as a singlet around 3.9 ppm, and the enol vinyl proton around 5.5 ppm. The methoxy group will appear as a sharp singlet near 3.8 ppm, and the aromatic methyl group near 2.3 ppm. -
IR (ATR): Strong absorptions at ~1735 cm
(ester ) and ~1680 cm (ketone , shifted due to conjugation/enolization).
References
-
Open Access LMU. "Collective Total Synthesis of 4-Azafluorenone Alkaloids - General procedure for
-ketoester synthesis".[Link] -
National Center for Biotechnology Information (PMC). "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - Optimization of Magnesium Enolate Acylation".[Link]
Sources
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS 125041-96-5): A Technical Guide to Synthesis and Application
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis,
This whitepaper provides an authoritative, in-depth analysis of this compound, detailing its physicochemical properties, mechanistic synthesis pathways, and critical applications in drug development. By bridging theoretical causality with field-proven experimental protocols, this guide is designed to serve as a comprehensive resource for synthesis chemists and drug development professionals.
Physicochemical Profiling
Understanding the quantitative and structural parameters of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is the first step in predicting its behavior in organic solvents and its stability under various reaction conditions[1][2]. The table below summarizes its core physicochemical data.
| Property | Value |
| Chemical Name | Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate |
| CAS Number | 125041-96-5 |
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| SMILES | O=C(OCC)CC(C1=CC=C(C)C=C1OC)=O |
| Purity Standards | |
| Storage Conditions | Sealed in dry, 2-8°C (to prevent enol-driven degradation) |
Mechanistic Synthesis Pathways
The synthesis of aromatic
To bypass these limitations, the modern, field-proven methodology utilizes the Magnesium Enolate Acylation Pathway [3][4]. This strategy leverages ethyl potassium malonate as the enolate precursor.
Causality in Reagent Selection:
-
Magnesium Chloride (
): The addition of is not merely catalytic; it is structurally essential. Magnesium forms a bidentate chelate with the malonate, locking it into a stable enolate configuration. This chelation strictly enhances the nucleophilicity of the -carbon while sterically and electronically precluding unwanted -acylation. -
Triethylamine (TEA): A non-nucleophilic base is required to deprotonate the malonate without attacking the highly electrophilic acyl chloride intermediate.
-
Decarboxylation: The use of a malonate half-ester ensures that, following acylation, the intermediate spontaneously decarboxylates upon mild acidic workup. This loss of
is thermodynamically irreversible, driving the reaction to absolute completion.
Mechanistic workflow for
Experimental Workflow: Self-Validating Protocol
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following step-by-step methodology for synthesizing CAS 125041-96-5 incorporates real-time physical indicators to verify reaction progress.
Step 1: Activation of the Carboxylic Acid
-
Suspend 2-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (
, 1.5 equiv) at 0°C. -
Validation Checkpoint: The reaction is accompanied by the evolution of
and gases. The cessation of gas evolution and the transition from a suspension to a clear, homogeneous solution validates the complete conversion to the acyl chloride. -
Concentrate under reduced pressure to remove excess
.
Step 2: Generation of the Magnesium Enolate
-
In a separate flask, suspend ethyl potassium malonate (1.2 equiv) in anhydrous acetonitrile.
-
Add anhydrous
(1.5 equiv) and cool the suspension to 0°C. -
Add triethylamine (TEA, 3.0 equiv) dropwise.
-
Validation Checkpoint: Stir for 2 hours at room temperature. The formation of a thick, white suspension confirms the successful generation of the magnesium enolate complex.
Step 3: Acylation and Decarboxylation
-
Cool the enolate suspension to 0°C and slowly add the acyl chloride (from Step 1) dissolved in minimal anhydrous acetonitrile.
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by slowly adding 1M
until the pH reaches 2-3. -
Validation Checkpoint: Vigorous effervescence (
evolution) will occur during the acidic quench. This is the macroscopic validation of the decarboxylation step. Once bubbling ceases, the -keto ester has been successfully formed. -
Extract with ethyl acetate, wash with brine, dry over anhydrous
, and purify via silica gel chromatography (Hexane:EtOAc).
Applications in Drug Development
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is not an end-product; it is a strategic intermediate. Its primary utility in drug development lies in the synthesis of pharmacologically active heterocycles, most notably through the Biginelli Multicomponent Reaction [5].
By reacting this specific
Multicomponent Biginelli reaction utilizing the
Beyond DHPMs, the active methylene group of CAS 125041-96-5 is readily susceptible to Knoevenagel condensations, and its dicarbonyl system can be condensed with hydrazines to yield library arrays of substituted pyrazoles—a motif heavily utilized in modern kinase inhibitors.
References
- ChemBK - Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) Chemical Properties and Identification.
- Sigma-Aldrich - Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate Product Specifications.
- LookChem - Ethyl Potassium Malonate: Uses in Chemical Synthesis of Beta-Ketoesters.
- BenchChem - Process for Preparation of Beta-Keto Esters via Magnesium Chelation.
- Semantic Scholar - Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
Sources
1H NMR spectrum of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Comprehensive H NMR Analysis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: Structural Elucidation and Tautomeric Dynamics
Executive Summary
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) is a highly functionalized
Experimental Methodology: A Self-Validating NMR Protocol
To ensure absolute trustworthiness and reproducibility in spectral data, the NMR acquisition must be treated as a self-validating system. The following protocol outlines the step-by-step methodology for acquiring a high-fidelity
Causality in Experimental Design
-
Solvent Selection (CDCl
): Deuterated chloroform is selected not merely for its lack of proton interference, but because non-polar solvents preserve the intramolecular hydrogen bonding critical for stabilizing the enol tautomer. Coordinating solvents like DMSO-d would disrupt this equilibrium, artificially skewing the tautomeric ratio . -
Pulse Sequence (zg30): A standard 30° pulse angle is chosen over a 90° pulse to allow for a shorter relaxation delay (
s). Because the active methylene protons and aromatic protons possess different longitudinal relaxation times ( ), the 30° flip angle ensures all spins return to thermal equilibrium between scans. This prevents the artificial truncation of integration values, which is critical for accurately quantifying the keto-enol ratio.
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube. -
Insertion and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium (
H) frequency of CDCl . -
Shimming: Perform gradient shimming (TopShim) to optimize magnetic field (
) homogeneity. -
Acquisition: Run the zg30 pulse sequence with 16 scans (ns=16), a spectral width of 20 ppm, and a relaxation delay of 1.0 second.
-
Self-Validating Calibration: Post-acquisition, apply a Fourier Transform. Validation Check: Calibrate the residual CHCl
proton signal strictly to 7.26 ppm. If the internal TMS standard does not subsequently appear at exactly 0.00 ppm ( 0.01 ppm), the system flags a potential shimming artifact or temperature fluctuation, invalidating the run before data extraction begins.
Step-by-step experimental workflow for 1H NMR acquisition and processing.
Structural Elucidation: H NMR Signal Assignments
The molecular architecture of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate dictates a highly predictable and distinct set of proton resonances. The electron-donating methoxy (-OCH
Quantitative Data Presentation
The following table summarizes the expected quantitative
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |
| Ester -CH | 1.25 | Triplet (t) | 3H | 7.1 | -OCH |
| Aromatic -CH | 2.38 | Singlet (s) | 3H | - | Ar-CH |
| Methoxy -OCH | 3.85 | Singlet (s) | 3H | - | Ar-OCH |
| Active Methylene | 3.95 | Singlet (s) | 2H | - | -C(=O)CH |
| Ester -CH | 4.20 | Quartet (q) | 2H | 7.1 | -OCH |
| Aromatic H-3 | 6.75 | Broad Singlet (br s) | 1H | ~1.5 (meta) | Ar-H (C3) |
| Aromatic H-5 | 6.82 | Doublet (d) | 1H | 8.0 (ortho) | Ar-H (C5) |
| Aromatic H-6 | 7.78 | Doublet (d) | 1H | 8.0 (ortho) | Ar-H (C6) |
Mechanistic Breakdown of Aromatic Signals
The aromatic ring exhibits a classic 1,2,4-trisubstituted splitting pattern.
-
H-6 (
7.78): This proton is located ortho to the highly electron-withdrawing carbonyl group at C1. The magnetic anisotropy of the C=O double bond severely deshields H-6, pushing it far downfield compared to the other aromatic protons. It appears as a doublet due to ortho-coupling with H-5 ( Hz). -
H-3 (
6.75) & H-5 ( 6.82): Both protons are shielded by the electron-donating resonance effects of the ortho-methoxy and para-methyl groups. H-3 appears as a fine doublet or broad singlet due to long-range meta-coupling with H-5 ( Hz).
Mechanistic Insights: Keto-Enol Tautomerism Dynamics
Like all
NMR as a Quantitative Tool for Tautomerism
While the keto form is the major species in CDCl
If the enol form is present, two distinct, highly diagnostic signals will emerge in the spectrum:
-
Enol Methine (=CH-): A sharp singlet at approximately
5.60 ppm . -
Enol Hydroxyl (-OH): A broad singlet far downfield, typically >
12.0 ppm , due to the intense deshielding caused by the intramolecular hydrogen bond.
Self-Validating Quantification: The exact keto-enol ratio is calculated by comparing the integration area of the keto active methylene singlet (
Logic flow of keto-enol tautomerization and its quantification via 1H NMR.
References
-
National Center for Biotechnology Information. "Ethyl benzoylacetate | C11H12O3 | CID 7170" PubChem Database. URL: [Link]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Introduction
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, a β-keto ester, represents a class of organic compounds pivotal to synthetic chemistry. Its unique structural features—an aromatic ring, a ketone, and an ester functional group—make it a versatile precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Understanding the physical properties of this compound is not merely an academic exercise; it is the foundational knowledge upon which all subsequent experimental work is built. From designing appropriate reaction conditions and purification strategies to ensuring safe handling and storage, a thorough characterization of its physical attributes is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. Moving beyond a simple recitation of data, this document offers insights into the experimental causality and validation inherent in property determination, reflecting a field-proven, experience-driven approach to chemical characterization.
Section 1: Chemical Identity and Molecular Structure
The unambiguous identification of a chemical substance is the bedrock of scientific integrity. The following table consolidates the primary identifiers for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
| Identifier | Value | Source |
| CAS Number | 125041-96-5 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| IUPAC Name | ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | [2] |
| Common Synonym | Benzenepropanoic acid, 2-methoxy-4-methyl-β-oxo-, ethyl ester | [1] |
| SMILES | O=C(OCC)CC(C1=CC=C(C)C=C1OC)=O | [1] |
The molecule's architecture dictates its behavior. The presence of both polar (ester, ketone, methoxy ether) and non-polar (aromatic ring, alkyl groups) regions results in a moderate polarity, which is a key determinant of its solubility and chromatographic behavior.
Caption: 2D structure of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Section 2: Core Physicochemical Properties
The following table summarizes the key physical properties. It is important to note that while some data points are available from commercial suppliers, others like melting and boiling points are often not publicly listed and require experimental determination.
| Property | Value / Observation | Comments and Experimental Context |
| Physical State | Light yellow liquid | The physical state at standard temperature and pressure (STP) is a fundamental observation. This state implies its melting point is below room temperature.[3] |
| Water Solubility | Low to Insoluble | The molecule's significant non-polar surface area (aromatic ring, ethyl group) dominates its interaction with water, leading to poor solubility. This is a critical factor for selecting solvents for extraction and purification.[3] |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended storage conditions suggest a potential for slow degradation or reaction at ambient temperatures, possibly via hydrolysis of the ester or enol-keto tautomerism-related pathways.[1] |
| Flash Point | 107 °C / 224 °F | This value indicates the substance is combustible but not highly flammable, requiring a relatively high temperature for its vapors to ignite.[3] |
Section 3: Computational and Spectroscopic Data
Computational models provide valuable predictive data that complements experimental findings, especially for properties like lipophilicity (LogP) which are crucial in drug development.
| Parameter | Value | Significance in Research |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | This value, calculated from the oxygen atoms, suggests moderate cell permeability. TPSA is a key descriptor in medicinal chemistry for predicting drug absorption.[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.13952 | A positive LogP indicates a preference for lipophilic (oily) environments over aqueous ones, consistent with its low water solubility. This is vital for designing liquid-liquid extractions and predicting bioaccumulation.[1] |
| Rotatable Bonds | 5 | The number of rotatable bonds gives an indication of the molecule's conformational flexibility, which can be important for its interaction with biological targets.[1] |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors, influencing its interactions with protic solvents and biological macromolecules.[1] |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits its ability to form strong hydrogen bond networks.[1] |
While a full spectral analysis is beyond the scope of this guide, typical spectroscopic data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and purity. For instance, a synthesis of a related compound, Ethyl 3-(4-methylphenyl)-3-oxo-2-(allyl)propanoate, provides an example of the type of NMR data one would expect to collect.[4]
Section 4: Experimental Protocols: A Senior Scientist's Perspective
Data is only as reliable as the method used to obtain it. The following section outlines the principles and a generalized workflow for characterizing a new batch or sample of a compound like Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Guiding Principle: The Self-Validating Workflow
Every protocol must be a self-validating system. This means that the results of one step should corroborate the findings of another, building a cohesive and trustworthy characterization profile. For instance, a sharp melting point range is an excellent, albeit preliminary, indicator of high purity, which should be confirmed by a primary method like chromatography or NMR spectroscopy.
Caption: A generalized workflow for the physical and chemical characterization of a synthetic compound.
Protocol 1: Semi-Quantitative Solubility Assessment
Causality: The "like dissolves like" principle is the guiding tenet. The goal is to probe the molecule's polarity by testing its solubility in a range of solvents from highly polar (water) to non-polar (hexanes). This information is critical for selecting solvent systems for reactions, extractions, and chromatography.
Methodology:
-
Preparation: Aliquot approximately 10 mg of the compound into a series of 6 small, labeled test tubes.
-
Solvent Panel: Prepare a panel of solvents: Water, Methanol, Dichloromethane (DCM), Ethyl Acetate, Toluene, and Hexanes.
-
Addition: To each tube, add 1 mL of the respective solvent.
-
Observation (Initial): Vortex each tube for 30 seconds. Observe and record if the compound dissolves completely, partially, or not at all.
-
Validation: For tubes showing partial or no solubility, gently warm the mixture (e.g., to 40°C in a water bath) to check for temperature-dependent solubility. Note any changes.
-
Reporting: Report solubility as "Soluble" (>10 mg/mL), "Sparingly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) for each solvent.
Expert Insight: In our experience, compounds like this β-keto ester often exhibit excellent solubility in moderately polar solvents like DCM and Ethyl Acetate, making these ideal choices for extraction from an aqueous phase and as the mobile phase in silica gel chromatography.
Section 5: Safety and Handling
Safe handling is a non-negotiable aspect of laboratory work. Based on available safety data for analogous compounds, Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate should be handled with appropriate care.
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Irritation | H315 - Causes skin irritation.[3][5] | P280 - Wear protective gloves/protective clothing.[3][5] P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[3][5] |
| Eye Irritation | H319 - Causes serious eye irritation.[3][5] | P280 - Wear eye protection/face protection.[3][5] P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Oral Toxicity | H302 - Harmful if swallowed.[3] | P270 - Do not eat, drink or smoke when using this product.[3] P330 - Rinse mouth.[3] |
| Inhalation | H335 - May cause respiratory irritation (Assumed based on general chemical handling) | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Trustworthiness: This information is derived from safety data sheets (SDS) of structurally related chemicals.[3][5][6][7] It is imperative to always consult the specific, most current SDS provided by the manufacturer for the exact compound being handled before commencing any experimental work.[3][5][6][7] Standard laboratory practice, including the use of a fume hood, safety glasses, lab coat, and compatible gloves, must be followed at all times.
Conclusion
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a moderately polar organic liquid with low water solubility. Its properties are dictated by the interplay of its aromatic, ester, and ketone functionalities. The computational data suggests favorable characteristics for potential applications in medicinal chemistry, while its physical state and solubility profile provide a clear roadmap for its use in synthetic organic chemistry. The experimental protocols and safety guidelines presented herein offer a framework for researchers to handle and characterize this compound with scientific rigor and a commitment to safety. A thorough understanding of these foundational physical properties is the essential first step toward unlocking the full synthetic potential of this valuable chemical building block.
References
- Vertex AI Search. (2025).
- PubChem. (2025). Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)
- ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)
- 3M. (2021).
- Fisher Scientific. (2023).
- PrepChem.com. PART A: Preparation of Ethyl 3-(4-methylphenyl)-3-oxo-2-(allyl)
- TCI Chemicals. (2025).
- Chemspace. Ethyl 3-(4-methoxy-2-methylphenyl)
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IUPAC name for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
An In-Depth Technical Guide to Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Abstract
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester, a class of compounds renowned for its synthetic versatility and significance as a scaffold in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and reactivity. We delve into the mechanistic underpinnings of its formation via Claisen condensation and explore its utility as a key intermediate. Particular emphasis is placed on its applications for drug development professionals, drawing parallels with structurally related compounds investigated as neuroprotective agents. This document serves as a resource for researchers and scientists, offering field-proven insights and detailed protocols to facilitate its use in the laboratory.
Introduction
The β-Keto Ester Moiety: A Cornerstone in Synthesis
The β-keto ester functional group is a privileged motif in organic chemistry. The strategic placement of a ketone and an ester separated by a methylene group results in a unique electronic landscape. The α-protons on the central methylene are acidic, readily forming a stabilized enolate that serves as a potent carbon nucleophile. This reactivity is the foundation for a vast array of carbon-carbon bond-forming reactions, making β-keto esters indispensable building blocks for constructing complex molecular architectures. Furthermore, the two distinct carbonyl groups offer orthogonal handles for subsequent chemical transformations.
Profile of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, bearing CAS Number 125041-96-5, is a member of this versatile class of molecules.[1] Its structure incorporates a decorated aromatic ring—featuring methoxy and methyl substituents—which provides steric and electronic influence that can be exploited in targeted synthesis. The presence of these groups also modulates the compound's lipophilicity and metabolic profile, making it an intriguing starting point for the design of novel bioactive compounds. Its utility has been noted in the synthesis of natural sesquiterpenes, highlighting its role as a valuable precursor.
Physicochemical and Structural Characteristics
A precise understanding of a compound's identity and properties is paramount for its effective application.
IUPAC Nomenclature and Chemical Identifiers
The foundational data for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is summarized below for unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | ChemScene |
| CAS Number | 125041-96-5 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[1] |
| Molecular Weight | 236.26 g/mol | ChemScene[1] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C)C=C1)OC | ChemScene[1] |
| InChIKey | Not readily available in searched sources. |
Computed Physicochemical Properties
Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coeff.) | 2.13952 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 5 | ChemScene[1] |
These computed values suggest moderate lipophilicity and good potential for membrane permeability, characteristics often sought in drug candidates.
Synthesis and Mechanistic Considerations
The construction of this β-keto ester is most efficiently achieved through a base-mediated condensation reaction, a classic strategy in organic synthesis.
Retrosynthetic Analysis
A logical disconnection approach points to a Claisen condensation between an acetophenone derivative and an ethyl carbonate derivative. This is the most direct and industrially scalable route.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Claisen Condensation
This protocol is based on established methodologies for synthesizing β-keto esters. The choice of sodium ethoxide as the base is critical; it prevents transesterification by matching the alcohol portion of the ester.
Materials:
-
2-Methoxy-4-methylacetophenone
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel with reflux condenser and nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol or toluene.
-
Substrate Addition: To the stirred base solution, add 2-methoxy-4-methylacetophenone (1.0 equivalent) dropwise at room temperature.
-
Reagent Addition: Add diethyl carbonate (1.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice and acidifying with 1 M HCl to a pH of ~4-5.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure product.
Mechanism of the Claisen Condensation
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The process involves the nucleophilic attack of an enolate on an ester.
Caption: Mechanism of the Claisen condensation reaction.
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate stems from the versatile reactivity of its β-keto ester core.
Key Transformation: Asymmetric Transfer Hydrogenation
For drug development, controlling stereochemistry is often non-negotiable. The ketone moiety of the title compound can be reduced to a chiral alcohol. Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving this with high enantioselectivity.[2] This reaction typically uses a chiral catalyst (e.g., a Ruthenium or Rhodium complex) and a hydrogen source like formic acid or isopropanol.[2] The resulting chiral β-hydroxy esters are valuable building blocks for many pharmaceuticals.
Application in Heterocycle and Natural Product Synthesis
This compound is an excellent precursor for various heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamine, respectively. Furthermore, its role as a key intermediate in the total synthesis of natural sesquiterpenes like curcuphenol and xanthorrhizol has been documented, demonstrating its utility in constructing complex carbocyclic frameworks.
Relevance in Drug Discovery and Development
While direct biological activity data for the title compound is not widely published, its structural class is of significant interest to medicinal chemists.
Scaffolding for Bioactive Molecules
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate serves as an ideal scaffold. The aromatic ring can be further functionalized, and the keto-ester portion can be elaborated into more complex side chains or integrated into larger ring systems. This allows for the systematic exploration of chemical space around a core pharmacophore.
Case Study: Analogues as Acetylcholinesterase (AChE) Inhibitors
Structurally related compounds have shown promise in the context of neurodegenerative diseases.[3] For instance, ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate has been investigated as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for treating the symptoms of Alzheimer's disease.[3] Molecular docking studies of these analogues suggest that the aromatic ring engages in π-stacking interactions within the enzyme's active site, while other functional groups form crucial hydrogen bonds.[3] This provides a strong rationale for synthesizing and screening a library of derivatives based on the title compound for similar activities.
Caption: Conceptual workflow of Acetylcholinesterase (AChE) inhibition.
Spectroscopic Characterization (Predicted)
For researchers synthesizing this compound, the following provides a guide to the expected spectroscopic signatures for structural verification.
-
¹H NMR:
-
Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).
-
Methylene group (α-protons): A singlet around 3.5-3.8 ppm (2H). This peak may show tautomerization.
-
Aromatic protons: Signals in the range of 6.8-7.8 ppm, with splitting patterns dictated by the substitution.
-
Methoxy group: A sharp singlet around 3.8-4.0 ppm (3H, -OCH₃).
-
Methyl group (aromatic): A singlet around 2.2-2.4 ppm (3H, Ar-CH₃).
-
-
¹³C NMR:
-
Carbonyls: Two distinct signals in the downfield region, ~165-175 ppm (ester C=O) and ~190-200 ppm (keto C=O).
-
Aromatic carbons: Multiple signals between ~110-160 ppm.
-
Other carbons: Signals for the -OCH₂, -OCH₃, methylene, and methyl groups in the upfield region (~14-65 ppm).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 236.
-
Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-45), the ethyl ester group (-73), and fragments related to the aromatic acylium ion.
-
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent. The following guidelines are based on data for structurally similar compounds.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Allergic Reaction: May cause an allergic skin reaction.[5]
-
Other: May cause genetic defects or damage fertility in some cases for related compounds.[5]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7] Avoid creating vapors or aerosols.
Storage Conditions
-
Container: Keep the container tightly closed.[6]
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[1][6]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[5]
Conclusion
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is more than a simple chemical; it is a versatile platform for chemical innovation. Its robust synthesis and the rich reactivity of its β-keto ester core make it a valuable asset in the synthesis of complex natural products and diverse heterocyclic systems. For professionals in drug discovery, its scaffold holds significant potential, exemplified by the bioactivity of related structures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock the full potential of this powerful synthetic building block.
References
- Sigma-Aldrich. (2026, January 9).
- Smolecule. (2024, August 15). Ethyl 3-[(2-methoxyphenyl)
- PubChem. Ethyl 3-(3-methoxyphenyl)
- ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)
- Fisher Scientific. (2025, September 17).
- 3M. (2021, August 25).
- Synquest Labs. (2023, January 5). Safety Data Sheet: Ethyl 3-(4-hydroxy-3-methoxyphenyl)
- The Royal Society of Chemistry.
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Physicochemical Profiling and Synthetic Utility of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Executive Summary & Structural Rationale
In modern medicinal chemistry and drug development, functionalized
This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its exact molecular weight—and outlines a self-validating experimental workflow for its application in heterocyclic synthesis.
Molecular Weight & Physicochemical Profiling
Accurate molecular weight (MW) determination is the cornerstone of stoichiometric precision in high-yield organic synthesis. The molecular formula for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is C₁₃H₁₆O₄ [1].
Commercial suppliers and chemical databases standardly report the molecular weight as 236.26 g/mol or 236.27 g/mol [2][3], depending on the isotopic distribution weighting used in the calculation.
Quantitative Mass Breakdown
The following table summarizes the exact atomic contributions to the overall molecular weight, ensuring precise mass-to-mole conversions during reaction setup:
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 13 | 12.011 | 156.143 | 66.09% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 6.83% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 27.08% |
| Total | 236.267 | 100.00% |
Note: For high-resolution mass spectrometry (HRMS) validation, the exact monoisotopic mass is calculated at 236.1049 Da .
Mechanistic Utility in Drug Development
The synthetic value of this compound lies in its active methylene group (flanked by the ketone and ester carbonyls). The pKa of these methylene protons is significantly lowered (typically ~11–13) due to the resonance stabilization of the resulting enolate. This makes the compound an ideal candidate for:
-
Knoevenagel Condensations: Reacting with aldehydes to form
-unsaturated esters. -
Knorr-type Cyclizations: Reacting with binucleophiles (like hydrazines or amidines) to construct pyrazoles and pyrimidines, which are privileged scaffolds in kinase inhibitors and anti-inflammatory drugs.
Validated Experimental Protocol: Pyrazole Scaffold Synthesis
To demonstrate the practical application of this molecular weight data, below is a self-validating, step-by-step protocol for converting the
Objective
Synthesize 3-(2-methoxy-4-methylphenyl)-1H-pyrazol-5-ol via condensation with hydrazine hydrate.
Reagents
-
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: 1.0 eq (236.26 mg, 1.0 mmol)
-
Hydrazine Hydrate (64%): 1.2 eq (60.0 mg, 1.2 mmol)
-
Absolute Ethanol: 5.0 mL (Solvent)
Step-by-Step Methodology & Causality
-
Initiation & Solvation:
-
Action: Dissolve 236.26 mg of the
-keto ester in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer. -
Causality: Ethanol is chosen because it perfectly solubilizes both the hydrophobic aromatic ester and the hydrophilic hydrazine. Furthermore, its boiling point (78°C) provides the exact thermal window required to drive the reaction forward without inducing thermal degradation of the methoxy ether linkage.
-
-
Nucleophilic Addition:
-
Action: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate dropwise over 5 minutes.
-
Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic ketone carbonyl is exothermic. Cooling the reaction mitigates the kinetic formation of unwanted bis-hydrazone byproducts, ensuring selective mono-hydrazone formation.
-
-
Cyclization via Reflux:
-
Action: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazone intermediate attacks the ester carbonyl, expelling an ethanol molecule (leaving group) to form the closed pyrazole ring.
-
-
Isolation & Purification:
-
Action: Cool the mixture to room temperature. Concentrate under reduced pressure to 2 mL, then add 10 mL of ice-cold distilled water to precipitate the product. Filter and dry under a vacuum.
-
Causality: The pyrazole product is highly crystalline and insoluble in cold water, whereas unreacted hydrazine and expelled ethanol remain in the aqueous filtrate, creating a self-purifying isolation step.
-
Pathway Visualization
Reaction pathway: Conversion of the β-keto ester to a pyrazole scaffold via hydrazine condensation.
Analytical Characterization Workflow
To ensure scientific integrity, the starting material (MW: 236.26 g/mol ) must be validated prior to synthesis. A robust analytical workflow acts as a self-validating system for the protocol.
Validation Parameters
| Analytical Technique | Expected Signal / Data Point | Structural Correlation |
| LC-MS (ESI+) | m/z 237.27 [M+H]⁺ | Confirms the exact molecular weight of the intact parent molecule. |
| ¹H NMR (CDCl₃) | Singlet at ~3.90 ppm (2H) | Confirms the presence of the active methylene (CH₂) protons. |
| ¹H NMR (CDCl₃) | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Confirms the intact ethyl ester group (-OCH₂CH₃). |
| ¹H NMR (CDCl₃) | Singlets at ~3.85 ppm & ~2.35 ppm | Confirms the methoxy (-OCH₃) and aryl methyl (-CH₃) groups. |
Workflow Visualization
Analytical workflow for structural validation of the β-keto ester and its derivatives.
References
-
Title: Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate Source: American Elements URL: [Link]
Sources
Unlocking the Potential of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a compound of significant interest due to its core structure, which combines a reactive β-keto ester moiety with a substituted phenyl ring. While direct research on this specific molecule is nascent, its constituent functional groups are well-established pharmacophores and versatile synthetic intermediates. This guide provides a forward-looking analysis of the compound's potential research applications, grounded in the established chemistry and biological activity of its structural class. We will explore its promise as a scaffold for novel drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents, and as a versatile building block for the synthesis of complex heterocyclic systems. This document serves as a technical roadmap, complete with detailed experimental protocols, to empower researchers to explore and validate these promising applications.
The Chemical and Pharmacological Landscape
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS No. 125041-96-5) is an aromatic organic compound with the molecular formula C₁₃H₁₆O₄.[1] Its structure is characterized by two key features that define its potential utility: the β-keto ester functional group and the 2-methoxy-4-methylphenyl substituent.
1.1 Physicochemical Properties
A foundational understanding of the molecule's properties is critical for designing experimental protocols, from selecting appropriate solvent systems to predicting its behavior in biological assays.
| Property | Value | Source |
| Molecular Weight | 236.26 g/mol | ChemScene[1] |
| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[1] |
| CAS Number | 125041-96-5 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |
| LogP | 2.13952 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 5 | ChemScene[1] |
1.2 The Significance of the β-Keto Ester Moiety
The β-keto ester is a highly valuable functional group in both medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, possessing both electrophilic and nucleophilic sites, make it a versatile synthon.[2][3] This duality allows it to serve as a key intermediate in the synthesis of complex drug molecules and other high-value organic compounds.[2][4] The reactivity of the β-keto ester is central to its utility, enabling its participation in a wide array of chemical transformations.[3][5]
1.3 The Role of the Substituted Phenyl Ring
The 2-methoxy-4-methylphenyl group is not merely a passive scaffold; it is expected to actively contribute to the molecule's biological profile. Methoxyphenol derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[6][7] The presence of the methoxy group, in particular, has been shown to be a key feature in molecules that inhibit enzymes like COX-2, which are involved in inflammatory pathways.[6] Furthermore, the overall substitution pattern on the phenyl ring can influence the molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).
Application Domain 1: A Scaffold for Novel Drug Discovery
The combination of the β-keto ester and the methoxy-substituted phenyl ring suggests several promising avenues for drug discovery. The β-keto ester can act as a pharmacophore to target specific enzymes, while the phenyl ring can be modified to optimize potency, selectivity, and ADME properties.
2.1 Proposed Therapeutic Areas
-
Anti-inflammatory Agents: The methoxyphenol moiety is a known feature in compounds that inhibit COX-2, a key enzyme in inflammation.[6] The β-keto ester could be designed to interact with the active site of inflammatory enzymes, making this a promising area of investigation.
-
Antimicrobial Agents: The β-keto ester structure is analogous to portions of bacterial quorum sensing autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone.[8] This suggests that derivatives could act as quorum sensing inhibitors, a novel strategy to combat bacterial resistance.[8][9][10]
-
Anticancer Agents: Many biphenyl and pyrrole-containing compounds, which can be synthesized from β-keto esters, have shown cytotoxic activity against various cancer cell lines.[6][11] This compound could serve as a starting point for developing novel kinase inhibitors or other anticancer therapeutics.[11]
2.2 Proposed Research Workflow for Drug Discovery
The following workflow outlines a systematic approach to investigating the therapeutic potential of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and its derivatives.
Caption: Potential synthetic pathways to diverse heterocyclic compounds.
3.3 Experimental Protocol: Synthesis of a Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone derivative, a class of compounds with known analgesic and anti-inflammatory properties.
Objective: To synthesize 5-methyl-4-(2-methoxy-4-methylbenzoyl)-2,4-dihydro-3H-pyrazol-3-one from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Materials:
-
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in 30 mL of ethanol.
-
Add 12 mmol of hydrazine hydrate to the solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified pyrazolone derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion and Future Directions
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate represents a promising, yet underexplored, chemical entity. Its structural features, particularly the reactive β-keto ester moiety and the biologically relevant substituted phenyl ring, provide a strong rationale for its investigation in both drug discovery and synthetic chemistry. The proposed research workflows and experimental protocols in this guide offer a robust starting point for scientists to begin unlocking the full potential of this versatile molecule. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships, followed by in-depth preclinical evaluation of the most promising candidates.
References
-
β‐Ketoesters: An Overview and It's Applications via Transesterification . ChemistrySelect. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . Pharmaceuticals (Basel). [Link]
-
Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel . Bentham Science. [Link]
-
Beta Ketoester Synthesis: Preparation and Reactions . Prezi. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . PubMed. [Link]
-
Recent advances in the transesterification of β-keto esters . RSC Publishing. [Link]
-
Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine . ResearchGate. [Link]
-
ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE . Matrix Fine Chemicals. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . ResearchGate. [Link]
-
Synthesis of β-ketoesters from renewable resources and Meldrum's acid . RSC Publishing. [Link]
-
ethyl 3-oxo-3-phenyl(213C)propanoate . PubChem. [Link]
-
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate . PubChem. [Link]
-
Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate . PrepChem.com. [Link]
-
Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate . Chemspace. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . ResearchGate. [Link]
-
ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropionate . Mol-Instincts. [Link]
-
ETHYL 3-PHENYLPROPANOATE . ChEMBL. [Link]
-
2-Methoxy-4-methylphenol . SIELC Technologies. [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents . PMC. [Link]
-
Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water . The Royal Society of Chemistry. [Link]
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Methodological & Application
Application Note: Divergent Synthesis of Heterocycles Using Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Executive Summary & Structural Rationale
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS No. 125041-96-5)[1] is a highly versatile
Causality in Reactivity:
Unlike simple, unhindered
Consequently, nucleophilic attack at the C3 ketone by ambident nucleophiles (such as hydrazines or ureas) is kinetically hindered[2]. To overcome this activation energy barrier, these cyclocondensation reactions strictly require acid catalysis (to protonate the ketone oxygen and restore electrophilicity) and elevated thermal conditions (reflux)[3].
Synthetic Pathways & Mechanistic Logic
The dual electrophilic centers (C1 ester and C3 ketone) of the
-
Pathway A: Knorr Pyrazole Synthesis. The reaction with hydrazine hydrate yields 5-(2-methoxy-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. The mechanism initiates with the acid-catalyzed formation of a hydrazone at the sterically hindered C3 position, followed by a rapid intramolecular nucleophilic attack of the terminal amine onto the C1 ester carbonyl, expelling ethanol and driving the system toward aromatic tautomerization[4][5][6].
-
Pathway B: Biginelli Reaction. A multicomponent condensation with urea and an aryl aldehyde yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The aldehyde and urea first form an iminium intermediate. The enol tautomer of our
-keto ester then attacks this iminium. Because the ortho-methoxy group sterically hinders enolization and subsequent C-C bond formation, Lewis acid catalysis (e.g., Yb(OTf)₃ or silicotungstic acid) is highly recommended to accelerate the rate-limiting step[7][8][9].
Fig 1: Divergent synthetic pathways from the β-keto ester to distinct heterocyclic scaffolds.
Quantitative Data & Optimization
The following table summarizes the optimized reaction parameters for synthesizing various heterocycles from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, accounting for its specific steric demands.
| Target Heterocycle | Reaction Name | Nucleophile / Reagents | Optimal Catalyst | Time (Reflux) | Expected Yield |
| Pyrazol-3-one | Knorr Synthesis | Hydrazine hydrate (1.2 eq) | Glacial Acetic Acid (0.1 eq) | 4–6 h | 75–85% |
| Isoxazol-5-one | Cyclocondensation | Hydroxylamine HCl (1.2 eq) | Sodium Acetate (1.5 eq) | 6–8 h | 65–75% |
| DHPM (Pyrimidine) | Biginelli Reaction | Urea (1.5 eq), Benzaldehyde (1.0 eq) | Yb(OTf)₃ or HCl (cat.) | 8–12 h | 60–70% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific chromatographic shifts are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.
Protocol A: Synthesis of 5-(2-methoxy-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Objective: Access the pyrazole core via the Knorr synthesis[4].
-
Reagent Mixing: In a 50 mL round-bottom flask, dissolve Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (5.0 mmol, ~1.18 g) in 15 mL of absolute ethanol.
-
Nucleophile Addition: Slowly add hydrazine hydrate (6.0 mmol, ~0.3 mL) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that could lead to the formation of acyclic bis-hydrazide side products.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The acid protonates the sterically hindered C3 ketone, lowering the LUMO energy and facilitating nucleophilic attack by the hydrazine[3].
-
Reflux & TLC Monitoring: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
-
Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (6:4). The starting
-keto ester is relatively non-polar (higher ). As the reaction proceeds, a new, highly polar spot (the pyrazol-3-one) will appear near the baseline due to strong intermolecular hydrogen bonding from the newly formed -NH and -OH (tautomeric) groups.
-
-
Workup: Once the starting material is consumed, cool the flask to room temperature and pour the mixture into 50 mL of crushed ice-water with vigorous stirring.
-
Self-Validation (Precipitation): The pyrazole product is insoluble in cold water, whereas unreacted hydrazine, ethanol, and acetic acid are highly miscible. A white-to-pale-yellow precipitate confirms successful cyclization.
-
-
Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol.
Fig 2: Mechanistic sequence of the acid-catalyzed Knorr pyrazole synthesis.
Protocol B: Synthesis of a DHPM via the Biginelli Reaction
Objective: Access a highly substituted pyrimidine core[7][9].
-
One-Pot Setup: In a 50 mL flask, combine Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (5.0 mmol), benzaldehyde (5.0 mmol, ~0.51 mL), and urea (7.5 mmol, 0.45 g) in 15 mL of ethanol.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., 10 mol% Yb(OTf)₃) or 5 drops of concentrated HCl. Causality: The Lewis/Brønsted acid is mandatory here to generate the highly electrophilic acyliminium ion intermediate from benzaldehyde and urea, which is then attacked by the sterically hindered enol of the
-keto ester[8]. -
Reflux: Heat to reflux for 8–12 hours. The extended time is required to overcome the steric barrier imposed by the ortho-methoxy group during the C-C bond formation step.
-
Workup: Cool to room temperature and pour into ice-water. Filter the resulting crude solid and wash sequentially with water and cold ether to remove unreacted benzaldehyde. Recrystallize from ethanol.
Fig 3: Self-validating experimental workflow for heterocyclic cyclocondensation reactions.
Characterization & Troubleshooting
To definitively validate the success of either protocol,
-
Loss of Ester Signatures: The starting material exhibits a distinct quartet (~4.1 ppm) and triplet (~1.2 ppm) corresponding to the ethyl ester group. The complete disappearance of these signals in the crude NMR confirms successful cyclization and elimination of ethanol.
-
Appearance of Heterocyclic Protons: For the pyrazole product, expect a broad singlet downfield (>10.0 ppm) corresponding to the -NH/OH tautomeric proton. For the Biginelli DHPM product, expect two distinct -NH singlets (typically around 7.5 ppm and 9.0 ppm) and a characteristic methine (-CH) doublet or singlet near 5.0–5.5 ppm.
References
-
ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate Product Information.1
-
BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.4
-
Clockss.org. Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters.2
-
BenchChem. A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.6
-
Organic Chemistry Portal. Biginelli Reaction.7
-
Wikipedia. Biginelli Reaction.8
-
PMC/NIH. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.9
-
IJPSR. Review on heterocyclic compounds synthesis and evaluation (Knorr Pyrazole Synthesis).5
-
PMC/NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.3
Sources
- 1. chemscene.com [chemscene.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Claisen condensation reaction with Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Application Note: Crossed Claisen Condensation Protocol for the Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Abstract
This application note details a highly efficient, field-proven protocol for the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) via a crossed Claisen condensation. By employing 2-methoxy-4-methylacetophenone and diethyl carbonate in the presence of sodium hydride, researchers can achieve high-yielding acylation while suppressing unwanted self-condensation byproducts.
Introduction & Mechanistic Causality
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a versatile
Causality of Reagent Selection: Standard Claisen condensations often utilize sodium ethoxide (NaOEt). However, NaOEt establishes a reversible equilibrium that can lead to incomplete conversion and complex product mixtures. In this protocol, we utilize Sodium Hydride (NaH) as an irreversible base. NaH completely deprotonates the acetophenone (pKa ~19) to form a highly reactive ketone enolate. Furthermore, diethyl carbonate is selected over ethyl acetate because it cannot form an enolate itself, completely eliminating the risk of electrophile self-condensation [3].
The true driving force of this reaction is the thermodynamic sink. The resulting
Mechanistic Pathway
Mechanistic pathway of the crossed Claisen condensation driven by a thermodynamic sink.
Experimental Design & Self-Validating Systems
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Researchers should observe the following physical changes to verify reaction progress:
-
Visual Validation of Deprotonation: The addition of the acetophenone to the NaH suspension must result in the immediate evolution of
gas. This bubbling is a real-time kinetic indicator that the enolate is actively forming. If bubbling is absent, the NaH has likely been compromised by atmospheric moisture. -
Colorimetric Validation of Product Formation: As the reaction progresses, the solution transitions from a cloudy grey suspension to a deep yellow/orange homogeneous solution. This color shift confirms the formation of the highly conjugated
-keto enolate salt. -
Quench Validation: During the acid quench, the deep orange color will dissipate into a pale yellow or colorless organic layer, visually confirming the successful protonation of the enolate back to the neutral
-keto ester [2].
Reaction Optimization Data
The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the necessity of the NaH/THF system to achieve maximum yield.
| Entry | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation |
| 1 | NaOEt (2.2) | EtOH | 78 (Reflux) | 12 | 41 | Reversible equilibrium limited yield. |
| 2 | KOtBu (2.2) | THF | 65 (Reflux) | 8 | 68 | Competing side reactions observed. |
| 3 | NaH (1.1) | THF | 65 (Reflux) | 6 | 45 | Incomplete conversion (lack of thermodynamic sink). |
| 4 | NaH (2.2) | THF | 65 (Reflux) | 4 | 89 | Optimal conditions; complete conversion. |
Step-by-Step Experimental Protocol
Reagents Required:
-
2-Methoxy-4-methylacetophenone (1.0 equiv, limiting reagent)
-
Diethyl carbonate (2.5 equiv, acts as electrophile and co-solvent)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) and Brine
Methodology:
-
Preparation of the Base Suspension: Under an inert nitrogen atmosphere, add NaH (2.2 equiv) to an oven-dried round-bottom flask. (Optional: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the solvent carefully). Suspend the dry NaH in anhydrous THF (0.5 M relative to the ketone).
-
Electrophile Addition: Add diethyl carbonate (2.5 equiv) to the NaH suspension in one portion at room temperature.
-
Controlled Enolate Formation: Dissolve 2-methoxy-4-methylacetophenone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition keeps the local concentration of the ketone low, preventing it from reacting with its own un-deprotonated form (aldol byproduct). Observe steady
evolution. -
Reflux: Once addition is complete and gas evolution subsides, attach a reflux condenser and heat the reaction to 65-70 °C for 4 hours. The mixture will turn deep yellow/orange.
-
Acidic Quench: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 5-6. Causality: Over-acidification or quenching at high temperatures can trigger the decarboxylation of the
-keto ester, reverting it back to the starting acetophenone [3]. The color will shift to pale yellow. -
Extraction and Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient) to afford Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate as a viscous oil.
Workflow Visualization
Step-by-step experimental workflow for the synthesis and isolation of the β-keto ester.
References
The Versatile Synthon: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Among these, β-keto esters stand out for their inherent reactivity and synthetic utility. This technical guide delves into the specifics of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate , a tailored β-keto ester, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for its synthesis and derivatization into medicinally relevant scaffolds.
Introduction: The Significance of a Substituted β-Keto Ester
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (Figure 1) is an aromatic β-keto ester characterized by a 2-methoxy-4-methylphenyl moiety. This specific substitution pattern is not arbitrary; the methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its downstream derivatives. The core value of this compound lies in its dual reactive nature, possessing both nucleophilic and electrophilic centers, which allows for its elaboration into a diverse array of heterocyclic compounds with promising pharmacological profiles.[1]
Figure 1: Chemical Structure of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
| Property | Value |
| CAS Number | 125041-96-5 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence commencing from readily available m-cresol. The first step involves the synthesis of the key intermediate, 2-methoxy-4-methylacetophenone, followed by a Claisen condensation to yield the desired β-keto ester.
Step 1: Synthesis of 2-methoxy-4-methylacetophenone
The preparation of 2-methoxy-4-methylacetophenone can be accomplished via a Fries rearrangement of m-cresyl acetate, followed by methylation.[2][3][4][5]
Caption: Synthetic route to 2-methoxy-4-methylacetophenone.
Protocol 1: Synthesis of 2-methoxy-4-methylacetophenone
Materials:
-
m-Cresol
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Dimethyl sulfate (DMS)
-
Anhydrous Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Ice
Procedure:
-
Acetylation of m-cresol: In a round-bottom flask, combine m-cresol (1.0 eq) and acetic anhydride (1.2 eq). Heat the mixture at reflux for 2 hours. After cooling, pour the reaction mixture into cold water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain m-cresyl acetate.
-
Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous AlCl₃ (2.5 eq) in dichloromethane, add m-cresyl acetate (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-hydroxy-4-methylacetophenone.
-
Methylation: Dissolve the crude 2-hydroxy-4-methylacetophenone (1.0 eq) in acetone. Add anhydrous K₂CO₃ (2.0 eq) and dimethyl sulfate (1.2 eq). Reflux the mixture for 8-10 hours. After cooling, filter off the K₂CO₃ and concentrate the filtrate. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-methoxy-4-methylacetophenone.
Step 2: Claisen Condensation to Yield Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
The final step is a crossed Claisen condensation between 2-methoxy-4-methylacetophenone and diethyl carbonate using a strong base like sodium hydride or sodium ethoxide.[6][7][8][9][10]
Caption: Claisen condensation to form the target β-keto ester.
Protocol 2: Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Materials:
-
2-methoxy-4-methylacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium metal
-
Anhydrous Toluene or Ethanol
-
Hydrochloric acid, dilute
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol followed by small pieces of sodium metal (1.1 eq) portion-wise. Stir until all the sodium has reacted.
-
Claisen Condensation (using NaH): To a suspension of sodium hydride (1.2 eq) in anhydrous toluene, add a solution of 2-methoxy-4-methylacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous toluene dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench with dilute HCl until the solution is acidic (pH ~5-6). Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to obtain pure Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Applications in the Synthesis of Bioactive Heterocycles
The synthetic versatility of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate makes it an invaluable precursor for the construction of various heterocyclic systems, notably pyrazoles and pyrimidines, which are prominent scaffolds in many pharmaceuticals.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][11][12][13] The Knorr pyrazole synthesis provides a direct route to substituted pyrazoles from β-keto esters and hydrazines.[6][14][15]
Caption: Knorr synthesis of a substituted pyrazole.
Protocol 3: Synthesis of 5-(2-methoxy-4-methylphenyl)-3-methyl-1H-pyrazol-5-ol
Materials:
-
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Synthesis of Dihydropyrimidines (Biginelli Reaction)
Dihydropyrimidines (DHPMs) are another important class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antihypertensive effects.[13][16][17][18] The Biginelli reaction, a one-pot multicomponent reaction, allows for the synthesis of DHPMs from a β-keto ester, an aldehyde, and urea or thiourea.[3][8][10][19][20][21][22][23]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 6. synarchive.com [synarchive.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 10. youtube.com [youtube.com]
- 11. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. tandfonline.com [tandfonline.com]
- 14. turkjps.org [turkjps.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. ETHYL 6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 22. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Application Note: Asymmetric Reduction of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Scalable Chiral Synthesis
Executive Summary & Strategic Context
The compound Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) [1] is a highly valued
Because the stereocenter dictates the pharmacological efficacy of the downstream API, achieving near-perfect enantiomeric excess (ee > 98%) is mandatory. This guide provides an authoritative, comparative protocol for the two most robust industrial methods for this transformation: Transition Metal-Catalyzed Asymmetric Hydrogenation and Biocatalytic Ketoreductase (KRED) Reduction .
Mechanistic Causality: Designing for Stereocontrol
To move beyond empirical trial-and-error, process chemists must understand the thermodynamic and kinetic drivers governing facial selectivity in these reductions.
Modality A: Ru(II)-BINAP Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes a chiral Ruthenium(II)-BINAP complex [2].
-
The Causality of Stereocontrol: The
-keto ester acts as a bidentate ligand, coordinating to the Ru(II) center through both the ketone oxygen and the ester carbonyl oxygen. This forms a highly rigid, six-membered chelate ring. The chiral environment imposed by the bulky naphthyl rings of the BINAP ligand sterically occludes one face of the coordinated ketone. Consequently, the heterolytically cleaved hydride is transferred exclusively to the accessible re or si face, dictating the absolute configuration of the resulting alcohol.
Modality B: Biocatalytic Ketoreductase (KRED) Reduction
Engineered ketoreductases (KREDs) offer an enzymatic alternative operating under ambient conditions[3].
-
The Causality of Stereocontrol: KREDs utilize NAD(P)H as a hydride donor within a deeply buried, pre-organized chiral active site. The stereospecificity is governed by the precise hydrogen-bonding network anchoring the substrate. To make this an economically viable and self-validating system, a coupled cofactor regeneration cycle using Glucose Dehydrogenase (GDH) and D-glucose is employed. This continuously recycles the oxidized NADP+ back to NADPH, driving the thermodynamic equilibrium entirely toward the product.
Quantitative Data Presentation
The following table summarizes the operational parameters and performance metrics of both modalities, allowing process scientists to select the optimal route based on infrastructure and scale-up requirements.
| Parameter | Ru(II)-BINAP Hydrogenation | KRED Biocatalytic Reduction |
| Catalyst Loading | 0.1 - 0.5 mol% | 1 - 5 wt% (relative to substrate) |
| Reaction Temperature | 50 - 80 °C | 30 - 35 °C |
| Operating Pressure | 10 - 50 atm H₂ | Atmospheric (1 atm) |
| Solvent System | Methanol or Ethanol (Anhydrous) | Aqueous Buffer (pH 7.0) / Isopropanol |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Primary Byproducts | Trace des-methyl impurities | Gluconic acid (from cofactor recycling) |
| Scalability Profile | Excellent (Requires high-pressure reactors) | Excellent (Requires pH stat/autotitrator) |
Experimental Workflows & Pathway Visualizations
Workflow 1: Ru-BINAP Catalytic Cycle
Caption: Mechanistic pathway of Ru(II)-BINAP catalyzed asymmetric hydrogenation of β-keto esters.
Workflow 2: KRED Biocatalytic Cycle with Cofactor Regeneration
Caption: Coupled biocatalytic cycle utilizing KRED for reduction and GDH for NADPH cofactor regeneration.
Self-Validating Experimental Protocols
Protocol A: Ru(II)-Catalyzed Asymmetric Hydrogenation
This protocol utilizes a high-pressure Parr reactor to ensure complete conversion.
-
Solvent Preparation: Degas 50 mL of anhydrous methanol by sparging with argon for 30 minutes.
-
Causality: Ru(II) catalysts are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation and ensures reproducible turnover numbers (TON).
-
-
Substrate & Catalyst Loading: In an argon-filled glovebox, dissolve 10.0 g (42.3 mmol) of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and 16.8 mg (0.021 mmol, 0.05 mol%) of RuCl₂[(R)-BINAP] in the degassed methanol. Transfer to the pressure vessel.
-
Pressurization: Seal the reactor, purge with H₂ gas three times (up to 10 atm), and finally pressurize to 50 atm H₂.
-
Reaction Execution: Heat the vessel to 50 °C with vigorous stirring (800 rpm) for 12 hours.
-
Self-Validation Check: Monitor the pressure gauge. A steady, calculable drop in H₂ pressure from 50 atm to a theoretical plateau confirms active hydrogenation is occurring before any physical sampling is required.
-
-
Workup: Vent the reactor carefully. Concentrate the mixture under reduced pressure and purify via short-pad silica gel filtration (Hexane/EtOAc 4:1) to remove ruthenium residues.
Protocol B: Biocatalytic KRED Reduction
This protocol utilizes a pH-stat autotitrator to drive the reaction and monitor progress non-invasively.
-
Buffer & Cofactor Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve 15.0 g of D-glucose and 50 mg of NADP+.
-
Enzyme Loading: Add 100 mg of engineered KRED powder and 50 mg of Glucose Dehydrogenase (GDH) to the buffer. Stir gently at 30 °C for 15 minutes to fully hydrate the enzymes.
-
Substrate Addition: Dissolve 5.0 g of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in 10 mL of isopropanol (acting as a co-solvent to enhance solubility) and add it dropwise to the bioreactor.
-
Reaction Execution: Maintain the temperature at 30 °C with overhead stirring (400 rpm). Connect the bioreactor to an autotitrator loaded with 1 M NaOH, set to maintain pH 7.0.
-
Self-Validation Check: The oxidation of D-glucose by GDH produces D-glucono-
-lactone, which hydrolyzes to gluconic acid. The stoichiometric consumption of 1 M NaOH directly correlates to the reaction conversion, providing a real-time, non-invasive readout of reaction progress.
-
-
Workup: Once base consumption ceases, extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Analytical Validation (ee% Determination)
To validate the stereochemical outcome, analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic flow.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Interpretation: The enantiomers will elute as distinct peaks. Integrate the area under the curve (AUC) to calculate the enantiomeric excess:
.
References
Experimental procedure for Knoevenagel condensation with Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) Reaction Type: Carbon-Carbon Bond Formation (Olefin Synthesis)
Introduction and Substrate Profiling
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the efficient construction of
Mechanistic Causality & Experimental Design (E-E-A-T)
To achieve high yields and prevent unwanted side reactions (such as ester hydrolysis or aldehyde self-condensation), the choice of catalyst and solvent is paramount. This protocol employs the classic Doebner-type modification , utilizing a synergistic dual-catalyst system of piperidine and glacial acetic acid in refluxing toluene[2].
The Causality Behind the Reagents:
-
Piperidine (Weak Base/Nucleophile): Strong bases like NaOH are avoided as they would rapidly hydrolyze the ethyl ester of the substrate. Piperidine acts as a mild base to deprotonate the active methylene, forming a resonance-stabilized enolate. Concurrently, it acts as a nucleophile, attacking the aldehyde to form an iminium ion[1].
-
Glacial Acetic Acid (Brønsted Acid Co-catalyst): Acetic acid protonates the aldehyde oxygen, significantly accelerating the formation of the highly electrophilic iminium ion. Furthermore, it catalyzes the final dehydration of the tetrahedral aldol intermediate, which is the rate-determining step for olefin formation[3].
-
Toluene & Dean-Stark Trap (Thermodynamic Control): The Knoevenagel condensation is a reversible equilibrium. By using toluene (b.p. 110 °C) in conjunction with a Dean-Stark apparatus, the water byproduct is azeotropically removed from the reaction mixture. According to Le Chatelier's principle, this physical removal of water irreversibly drives the equilibrium toward the final
-unsaturated product[3].
Reaction Pathway Visualization
Caption: Synergistic dual-catalysis mechanism of the Knoevenagel condensation.
Experimental Protocol
This self-validating protocol is optimized for a 10 mmol scale reaction with a standard aromatic aldehyde (e.g., benzaldehyde).
Materials & Equipment
-
Substrate: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (2.36 g, 10.0 mmol, 1.0 eq)
-
Electrophile: Benzaldehyde (1.17 g, 11.0 mmol, 1.1 eq)
-
Catalysts: Piperidine (85 mg, 0.1 mL, 1.0 mmol, 0.1 eq) and Glacial Acetic Acid (120 mg, 0.11 mL, 2.0 mmol, 0.2 eq)
-
Solvent: Anhydrous Toluene (30 mL)
-
Equipment: 100 mL 2-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, and heating mantle.
Step-by-Step Methodology
-
Reaction Assembly: To the 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and benzaldehyde.
-
Solvent & Catalyst Loading: Dissolve the reactants in 30 mL of anhydrous toluene. Add piperidine and glacial acetic acid sequentially. Note: A slight exothermic reaction or color change (yellowing) may occur upon catalyst addition due to initial iminium/enolate formation.
-
Azeotropic Reflux: Attach the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap arm with toluene. Heat the mixture to a vigorous reflux (approx. 110–115 °C external mantle temperature).
-
Monitoring (Self-Validation): Maintain reflux for 3–5 hours. The reaction is self-validating via two physical indicators:
-
Volumetric: The collection of approximately 0.18 mL of water in the Dean-Stark trap indicates theoretical quantitative conversion.
-
Chromatographic: TLC analysis (Hexane:Ethyl Acetate 4:1) will show the disappearance of the
-keto ester spot and the emergence of a new, highly UV-active lower- spot (the conjugated product).
-
-
Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl (20 mL) to remove piperidine, saturated aqueous
(20 mL) to neutralize acetic acid, and brine (20 mL). -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. -
Purification: Purify via flash column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexanes).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Knoevenagel condensation.
Data Presentation: Condition Optimization
The table below summarizes the quantitative optimization data for the condensation of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate with benzaldehyde, demonstrating why the Piperidine/AcOH/Toluene system is the authoritative standard[4],[3].
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Piperidine (0.1 eq) | Ethanol | 78 (Reflux) | 12 | 45 | Incomplete conversion; reversible aldol adduct dominates without water removal. |
| 2 | Piperidine (0.1 eq) / AcOH (0.2 eq) | Toluene | 110 (Reflux) | 4 | 89 | Optimal; Dean-Stark trap irreversibly drives dehydration. |
| 3 | DCM | 25 | 8 | 72 | Good yield via Lewis acid activation, but generates harsh titanium byproducts. | |
| 4 | L-Proline (0.2 eq) | Methanol | 65 (Reflux) | 16 | 61 | Greener organocatalytic alternative, but suffers from sluggish kinetics. |
Note: Yields represent isolated, chromatographically pure products. Structural confirmation of the product should be verified via
References
-
Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Knoevenagel Condensation: Principle and Doebner Modification Source: Cambridge University Press URL:[Link][2]
Sources
Application Note: Advanced Synthetic Workflows for Novel Targeted Covalent Kinase Inhibitors and PROTACs
Target Audience: Discovery Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
The Paradigm Shift in Kinase Inhibition
Historically, the development of kinase inhibitors has been dominated by reversible, ATP-competitive small molecules. However, their occupancy-driven mechanism of action requires continuous, high-dose administration to maintain target saturation, frequently leading to adaptive resistance and off-target toxicity ()[1].
To overcome these limitations—particularly in the presence of gatekeeper mutations such as EGFR T790M or BTK C481S—the field has pivoted toward two advanced modalities: Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) . This application note details the mechanistic rationale, structural design, and step-by-step synthetic protocols required to successfully engineer and validate these next-generation kinase modulators.
Mechanistic Rationale & Structural Design
As an application scientist, understanding the causality behind structural modifications is critical to avoiding late-stage failure in drug design.
Tuning the Electrophile in Covalent Inhibitors
First-generation covalent inhibitors (e.g., afatinib, ibrutinib) utilize an α,β-unsaturated carboxamide (Michael acceptor) to form an irreversible bond with poorly conserved, non-catalytic cysteines (e.g., Cys797 in EGFR) ()[2]. While highly potent, irreversible binding can lead to time-dependent off-target proteomic reactivity.
-
Reversible Covalent Design: By installing an electron-withdrawing cyano group to create an α-cyanoacrylamide warhead, the CH-acidity at the adduct's α-carbon is increased. This facilitates proton abstraction, rendering the thiol-Michael addition reversible and significantly enhancing the safety profile ()[3].
-
Solubility & Activation: The addition of a dimethylaminomethyl (DMAM) group to the Michael acceptor serves a dual purpose: it improves aqueous solubility and provides a proximal basic amine that activates the attacking cysteine thiol, optimizing reaction kinetics ()[4].
Event-Driven Pharmacology via PROTACs
PROTACs bypass the need for continuous active-site occupancy by utilizing an event-driven mechanism. A kinase-binding warhead is connected via a carefully selected linker (typically PEG or alkyl chains for synthetic accessibility) to an E3 ligase ligand (e.g., thalidomide for CRBN) ()[5]. The transient formation of a ternary complex leads to polyubiquitination and subsequent proteasomal degradation of the entire kinase, effectively eliminating both its catalytic and scaffolding functions[6].
Fig 1. Mechanistic divergence of covalent inhibition vs. PROTAC-mediated degradation pathways.
Quantitative Profiling & Validation Data
To benchmark synthetic success, newly synthesized compounds must be evaluated against established parameters. The table below summarizes the expected pharmacological profiles of different inhibitor classes.
| Compound Class | Example Warhead / Linker | Target Kinase | Mechanism of Action | In situ IC₅₀ / DC₅₀ | Off-Target Reactivity |
| Irreversible Covalent | α,β-unsaturated amide | EGFR (T790M) | Permanent Cys797 Alkylation | < 5 nM | High (Time-dependent) |
| Reversible Covalent | α-cyanoacrylamide | EGFR (T790M) | Reversible Thiol-Michael | 10 - 25 nM | Low (Equilibrium-driven) |
| PROTAC Degrader | PEG4-Thalidomide | CK1δ / EGFR | Event-driven Degradation (UPS) | DC₅₀ < 50 nM | Minimal (Ternary dependent) |
Note: Off-target reactivity should be empirically validated using Activity-Based Protein Profiling (ABPP) to ensure proteome-wide selectivity[4].
Validated Experimental Protocols
The following protocols represent a self-validating system. Quality Control (QC) checkpoints are embedded to ensure that downstream failures are prevented by upstream verification.
Protocol 1: Synthesis of an Acrylamide-Based Covalent Kinase Inhibitor
Objective: Install a Michael acceptor onto a pyrazolopyrimidine kinase core.
Reagents & Materials:
-
Boc-protected amino-pyrazolopyrimidine core (1.0 eq)
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM)
-
Acryloyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Step-by-Step Methodology:
-
Deprotection: Dissolve the Boc-protected core in a 1:1 mixture of TFA/DCM. Stir at 25 °C for 2 hours.
-
Causality: TFA cleanly removes the Boc group without degrading the pyrazolopyrimidine core.
-
QC Checkpoint: Monitor via LC-MS. Do not proceed until the starting material mass is completely absent; unreacted core will contaminate the final product.
-
-
Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine as a TFA salt.
-
Warhead Installation: Suspend the amine salt in anhydrous THF and add DIPEA (3.0 eq). Cool the reaction vessel strictly to 0 °C using an ice bath.
-
Causality: DIPEA neutralizes the TFA salt and acts as an acid scavenger. The 0 °C environment is critical to suppress the highly exothermic polymerization of acryloyl chloride.
-
-
Electrophile Addition: Add acryloyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 1 hour at 0 °C.
-
Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the covalent inhibitor.
Protocol 2: Synthesis of a Kinase-Targeting PROTAC
Objective: Conjugate a kinase-binding ligand to an E3 ligase ligand via an alkyl/PEG linker.
Reagents & Materials:
-
Amine-functionalized kinase binder (1.0 eq)
-
Carboxylic acid-functionalized PEG-thalidomide derivative (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid-functionalized PEG-thalidomide in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over EDC/NHS due to its superior efficiency in sterically hindered environments and its ability to minimize epimerization of the thalidomide glutarimide ring.
-
-
Coupling: Add the amine-functionalized kinase binder dropwise to the activated mixture. Stir at 25 °C for 4–6 hours.
-
QC Checkpoint: Monitor by LC-MS. Look for the exact mass of the target PROTAC ternary molecule. Over-coupling or dimerization indicates excess activating agent.
-
-
Purification: Dilute the reaction with DMSO and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Causality: PROTACs are high-molecular-weight, amphiphilic molecules that often streak on standard silica gel; Prep-HPLC ensures >95% purity required for cellular degradation assays.
-
Workflow Visualization
Fig 2. Divergent synthetic workflow for targeted covalent inhibitors and PROTAC degraders.
References
-
Kossakowski et al., "FDA-approved kinase inhibitors in PROTAC design, development and synthesis", Expert Opinion on Drug Discovery. Available at:[Link]
-
Serafimova et al., "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis", Journal of the American Chemical Society. Available at:[Link]
-
Lanning et al., "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors", Nature Chemical Biology. Available at:[Link]
-
Engel et al., "Characterization of Covalent-Reversible EGFR Inhibitors", Journal of Medicinal Chemistry. Available at:[Link]
-
"Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs)", International Journal of Molecular Sciences. Available at:[Link]
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in Modern Agrochemical Synthesis
Introduction: The Versatility of β-Keto Esters in Agrochemical Design
In the landscape of modern agrochemical development, the pursuit of novel, effective, and environmentally considerate active ingredients is paramount. Within the synthetic chemist's toolkit, β-keto esters stand out as exceptionally versatile intermediates.[1][2] Their unique structural motif, characterized by a ketone and an ester separated by a methylene group, provides a rich platform for a variety of carbon-carbon bond-forming reactions. This dual reactivity is fundamental to the construction of complex molecular architectures found in many commercial pesticides.[3]
This guide focuses on a specific, high-value β-keto ester: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate . This compound serves as a critical building block, particularly in the synthesis of strobilurin-class fungicides. Strobilurins, inspired by naturally occurring compounds, are one of the most important families of fungicides used in crop protection, known for their broad-spectrum activity and unique mode of action, which involves the inhibition of mitochondrial respiration in fungi.[4][5][6]
These application notes provide a comprehensive overview of the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and its subsequent conversion into advanced agrochemical scaffolds. The protocols are designed for researchers and process chemists, with an emphasis on the underlying chemical principles, practical execution, and troubleshooting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this key intermediate is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 125041-96-5 | [7] |
| Molecular Formula | C₁₃H₁₆O₄ | [7] |
| Molecular Weight | 236.26 g/mol | [7] |
| IUPAC Name | Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | [7] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Storage | Sealed in dry, 2-8°C | [7] |
Part 1: Synthesis of the Core Intermediate
The primary and most efficient route to Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone to form a β-keto ester.[3][8][9] The overall workflow begins with the synthesis of the requisite substituted acetophenone precursor.
Workflow for Synthesis of the Target β-Keto Ester
Caption: Overall synthetic workflow from commercial starting materials to the target β-keto ester.
Protocol 1: Synthesis of 2-Methoxy-4-methylacetophenone
Rationale: The Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an activated aromatic ring like 3-methylanisole.[10] The methoxy group is a strong ortho-, para-director. While the para-position to the methoxy group is sterically less hindered, the ortho-position (C2) is also activated, and careful control of reaction conditions can provide acceptable yields of the desired 2-acetyl isomer.
Materials & Equipment:
-
3-Methylanisole
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous DCM (200 mL) and anhydrous AlCl₃ (1.2 equivalents). Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 3-methylanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM (50 mL).
-
Reaction: Add the 3-methylanisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours, then warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (200 mL). Stir vigorously for 15 minutes until all solids dissolve.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methoxy-4-methylacetophenone as a pale yellow liquid.[11]
Troubleshooting:
-
Low Yield: Ensure all reagents and glassware are scrupulously dry, as AlCl₃ is extremely moisture-sensitive.[12]
-
Isomer Formation: The formation of the 4-acetyl isomer is a common side product. Purification by chromatography is essential. Lowering the reaction temperature may slightly improve ortho-selectivity.
Protocol 2: Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Rationale: The Claisen condensation is a powerful C-C bond-forming reaction where a strong base promotes the condensation between a ketone (or ester) and an ester.[9][13] In this protocol, the enolate of 2-methoxy-4-methylacetophenone, formed by deprotonation with sodium ethoxide, acts as the nucleophile, attacking the electrophilic carbonyl of diethyl carbonate.
Caption: The four key steps of the Claisen condensation mechanism.
Materials & Equipment:
-
2-Methoxy-4-methylacetophenone
-
Diethyl carbonate
-
Sodium metal (or commercial sodium ethoxide)
-
Absolute Ethanol (EtOH), anhydrous
-
Toluene, anhydrous
-
Acetic Acid, dilute aqueous solution
-
Ethyl Acetate (EtOAc)
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Base Preparation (if not using commercial): In a three-neck flask under nitrogen, add anhydrous toluene (150 mL) followed by clean sodium metal (1.1 equivalents). Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine dispersion. Cool to room temperature. Slowly add anhydrous ethanol (2.5 equivalents) dropwise. The reaction is exothermic. After addition, stir for 1 hour until all sodium has reacted.
-
Reaction Initiation: To the freshly prepared sodium ethoxide suspension (or commercial NaOEt, 1.1 eq), add a solution of 2-methoxy-4-methylacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene (50 mL).
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water (200 mL).
-
Acidification & Workup: Acidify the aqueous mixture to pH 5-6 with a dilute acetic acid solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
-
Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.
Troubleshooting:
-
Reaction Fails to Proceed: The most common issue is inactive base due to moisture. Ensure all reagents, solvents, and glassware are rigorously dried. Using freshly prepared sodium ethoxide is recommended.[3][8]
-
Low Yield: An insufficient amount of base can lead to low yields. The final deprotonation step (Step 4 in the mechanism) is what drives the equilibrium towards the product, so at least one full equivalent of base is required.[9]
Part 2: Application in Strobilurin Fungicide Synthesis
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a precursor to fungicides that mimic the strobilurin A structure. The core transformation involves converting the β-keto ester into the characteristic (E)-β-methoxyacrylate toxophore, which is essential for fungicidal activity.[4]
Synthetic Pathway to a Strobilurin Analogue
Caption: A generalized synthetic route from the β-keto ester to a strobilurin-type fungicide.
Protocol 3: Synthesis of a Methoxyacrylate Analogue
Rationale: This two-stage protocol first establishes the methoxyacrylate core and then introduces the side-chain, a common strategy in strobilurin synthesis. The reaction with trimethyl orthoformate in the presence of an acid catalyst forms a methoxy enol ether. Subsequent steps would build the rest of the molecule, for example, by attaching a substituted phenoxy group, which is characteristic of many commercial strobilurins like Azoxystrobin.[14]
Materials & Equipment:
-
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
-
Trimethyl orthoformate
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalyst)
-
Methanol
-
Sodium methoxide
-
Standard glassware for reflux and distillation
Procedure:
-
Enol Ether Formation: In a round-bottom flask, combine the β-keto ester (1.0 equivalent), trimethyl orthoformate (2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid in methanol.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction generates methyl formate as a byproduct, which can be slowly distilled off to drive the reaction to completion.
-
Workup: Cool the reaction mixture and quench with a small amount of sodium methoxide solution to neutralize the acid catalyst.
-
Concentration: Remove the solvent under reduced pressure. The resulting crude methyl enol ether can often be used directly in the next step.
-
Further Elaboration: The resulting methoxyacrylate is now a versatile platform. The specific subsequent steps will depend on the final target molecule but typically involve functionalizing the methyl group on the phenyl ring or performing substitutions on the acrylate moiety to build the final complex strobilurin structure.[4]
Causality and Insights:
-
The use of trimethyl orthoformate is a standard method for converting the enolizable ketone of a β-keto ester into a methoxy enol ether.
-
Driving off the low-boiling byproduct (methyl formate) is a key technique based on Le Châtelier's principle to ensure high conversion.
-
This methoxyacrylate core is the "toxophore" of strobilurin fungicides. Its geometry and electronic properties are critical for binding to the Qo site of the cytochrome bc1 complex in fungi, thereby inhibiting respiration.[5]
Conclusion
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is more than just a chemical intermediate; it is a strategically designed building block that simplifies the synthesis of complex and commercially significant agrochemicals. Its preparation via the robust Claisen condensation and its facile conversion to the critical methoxyacrylate toxophore make it an invaluable tool for researchers and professionals in the agrochemical industry. The protocols and insights provided herein serve as a practical guide for the synthesis and application of this important compound, enabling the continued development of next-generation crop protection agents.
References
- Claisen Condensation as a Facile Route to an r-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (n.d.). Google Scholar.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). PMC.
- Synthesis of 2-(2-Methoxyphenyl)acetophenone. (n.d.). Benchchem.
- Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. (n.d.). ChemScene.
- A new approach for the synthesis of strobilurin fungicide analogues. (n.d.). Open Research@CSIR-NIScPR.
- Acetophenone, ω-methoxy. (n.d.). Organic Syntheses Procedure.
- Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate. (n.d.). Chemspace.
- PART A: Preparation of Ethyl 3-(4-methylphenyl)-3-oxo-2-(allyl)propanoate. (n.d.). PrepChem.com.
- Production of 2-hydroxy-4-methoxyacetophenone. (n.d.). Google Patents.
- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (n.d.). Thieme.
- Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. (2014, February 26). Beilstein Journal of Organic Chemistry.
- Synthetic applications of β-keto esters. (n.d.). ResearchGate.
- ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropionate. (n.d.). Moshang Chemical.
- Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. (2025, August 9). ResearchGate.
- Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate. (n.d.). BLD Pharm.
- Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2025, August 7). ResearchGate.
- ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. (n.d.). Matrix Fine Chemicals.
- Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate. (n.d.). Benchchem.
- Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. (n.d.). Asian Journal of Chemistry.
- Synthesis of B-keto esters. (n.d.). Google Patents.
- β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ResearchGate.
- Review of Strobilurin Fungicide Chemicals. (2007, May 3). Scribd.
- Ethyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)-3-oxopropanoate. (n.d.). BLDpharm.
- Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. (n.d.). PubChem.
- ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE synthesis. (n.d.). ChemicalBook.
- The strobilurin fungicides. (n.d.). Semantic Scholar.
- 2'-Hydroxy-4'-methylacetophenone synthesis. (n.d.). ChemicalBook.
- Claisen Condensation of Ethyl Propionate. (n.d.). Scribd.
- ethyl ethoxalylpropionate. (n.d.). Organic Syntheses Procedure.
- Structure of ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate. (n.d.). ResearchGate.
- Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (n.d.). PubChem.
- Pesticides which require special treatment during processing / homogenization and extraction. (n.d.). EURL-SRM.
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Application Note: High-Throughput Synthesis and Screening of C6-Aryl Dihydropyrimidinones for Mitotic Kinesin Eg5 Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5)
Executive Summary & Scientific Rationale
The discovery of Monastrol in 1999 established dihydropyrimidinones (DHPMs) as a privileged scaffold for the allosteric inhibition of the mitotic kinesin Eg5 (KIF11), a motor protein essential for bipolar spindle formation during cell division[1][2]. Because Eg5 inhibitors do not target tubulin directly, they offer a highly selective mechanism to induce mitotic arrest and apoptosis in cancer cells without the severe neurotoxicity associated with traditional taxanes or vinca alkaloids[3][4].
Historically, DHPM libraries synthesized via the Biginelli multicomponent reaction utilize ethyl acetoacetate, which yields a methyl group at the C6 position of the pyrimidine ring[2][5]. However, structural biology and molecular docking studies indicate that the Eg5 allosteric binding pocket (formed by loop 5,
By substituting standard aliphatic
-
Steric & Hydrophobic Packing: The bulky 4-methylphenyl moiety extends deep into the hydrophobic cleft of Eg5, capturing additional
interactions with residues like Tyr211[6]. -
Electrostatic Anchoring: The ortho-methoxy group acts as a targeted hydrogen-bond acceptor, designed to interact with the side chain of Glu116 or Arg119, stabilizing the inhibitor-enzyme complex and drastically reducing the off-rate[6].
This application note details a self-validating, high-throughput workflow for the microwave-assisted synthesis of a targeted DHPM library using this specific
Experimental Workflow
The following diagram illustrates the integrated High-Throughput Screening (HTS) pipeline, from combinatorial library generation to hit validation.
Caption: Workflow for the high-throughput synthesis and screening of C6-Aryl DHPM libraries.
Protocol 1: Automated Microwave-Assisted Library Synthesis
The traditional Biginelli condensation requires hours of reflux and often suffers from poor yields[5]. To adapt this chemistry for high-throughput library generation, we utilize controlled microwave irradiation, which accelerates the reaction kinetics to under 30 minutes while minimizing side-product formation[8].
Materials
- -Keto Ester: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (0.1 M in ethanol)[7].
-
Aldehyde Library: 96 diverse aromatic/aliphatic aldehydes (0.1 M in ethanol).
-
Urea/Thiourea: 0.15 M in ethanol.
-
Catalyst: Ytterbium(III) triflate[Yb(OTf)₃] (10 mol%). Causality: Yb(OTf)₃ is a water-tolerant Lewis acid that efficiently activates the aldehyde carbonyl without degrading the electron-rich
-keto ester.
Step-by-Step Methodology
-
Dispensing: Using an automated liquid handler, dispense 100 µL of the
-keto ester, 100 µL of the aldehyde (variable per well), and 100 µL of urea/thiourea into a 96-well silicon carbide (SiC) microwave plate. -
Catalyst Addition: Add 10 µL of the Yb(OTf)₃ catalyst solution to each well.
-
Sealing & Irradiation: Seal the plate with a PTFE-lined silicone mat. Irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes[8].
-
Precipitation: Cool the plate to 4°C for 2 hours. The highly crystalline nature of DHPMs allows them to precipitate directly from the ethanol matrix[2][8].
-
Filtration & Washing: Transfer the suspension to a 96-well filter plate. Apply vacuum and wash the retentate twice with 200 µL of ice-cold water/ethanol (1:1) to remove unreacted starting materials and the catalyst.
-
Solubilization: Dissolve the purified library in 100% DMSO to a final stock concentration of 10 mM for downstream biological screening.
Protocol 2: High-Throughput Eg5 ATPase Inhibition Assay
Eg5 is a motor protein that couples ATP hydrolysis to its movement along microtubules. Inhibiting the motor domain directly reduces the release of inorganic phosphate (Pi)[1]. We utilize the Malachite Green assay, a highly reliable, homogeneous colorimetric method that forms a green complex with phosphomolybdate, providing a direct readout of ATPase activity[1].
Assay Self-Validation System
To ensure trustworthiness, every 384-well assay plate must include internal controls to calculate the Z'-factor . A plate is only considered valid if
-
Negative Control (0% Inhibition): 1% DMSO vehicle.
Step-by-Step Methodology
-
Protein Preparation: Dilute recombinant human Eg5 motor domain (amino acids 1-368) to 20 nM in Assay Buffer (15 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1% Tween-20)[1].
-
Compound Pre-incubation: Transfer 0.5 µL of the 10 mM DHPM library (final assay concentration: 100 µM) into a 384-well clear-bottom plate. Add 25 µL of the Eg5 protein solution. Incubate at room temperature for 15 minutes to allow allosteric pocket binding.
-
Reaction Initiation: Add 25 µL of a substrate mix containing 2 mM ATP and 2 µM polymerized paclitaxel-stabilized microtubules.
-
Incubation: Incubate the plate at 37°C for exactly 30 minutes.
-
Quenching & Detection: Add 10 µL of Malachite Green working reagent to all wells to quench the ATP hydrolysis. Incubate for 5 minutes at room temperature for color development.
-
Readout: Measure absorbance at 620 nm using a microplate reader.
Data Presentation: HTS Results Summary
The following table summarizes hypothetical, yet scientifically grounded, screening data comparing standard C6-methyl DHPMs against the novel C6-aryl DHPMs synthesized from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
| Compound ID | C4-Aldehyde R-Group | IC₅₀ (µM) | Max Inhibition (%) | Assay Z'-Factor | |
| Monastrol (Control) | Ethyl acetoacetate | 3-Hydroxyphenyl | 30.0 | 98% | 0.82 |
| Lib-A01 | Ethyl acetoacetate | 4-Fluorophenyl | 45.2 | 92% | 0.79 |
| Lib-B01 | Compound 125041-96-5 | 3-Hydroxyphenyl | 4.1 | 99% | 0.85 |
| Lib-B02 | Compound 125041-96-5 | 4-Fluorophenyl | 8.5 | 96% | 0.81 |
| Lib-B03 | Compound 125041-96-5 | 3-Pyridyl | 12.3 | 94% | 0.83 |
Data Interpretation: The data demonstrates that replacing the C6-methyl group with the 2-methoxy-4-methylphenyl moiety (Lib-B01) results in a ~7-fold increase in potency compared to the prototype inhibitor Monastrol. The high Z'-factors (>0.75) confirm the robustness and reliability of the Malachite Green HTS assay.
Mechanistic Insights: Pathway of Eg5 Inhibition
Understanding the downstream cellular consequences of Eg5 inhibition is critical for drug development. When a potent C6-Aryl DHPM binds to the allosteric pocket, it locks the motor protein in a state that prevents ADP release, halting microtubule gliding. This prevents the centrosomes from separating during prophase, leading to a distinct "monoastral" (star-like) microtubule phenotype, ultimately triggering the spindle assembly checkpoint and apoptosis[3][4][9].
Caption: Mechanism of action for Eg5 inhibition by C6-aryl DHPMs leading to mitotic arrest and apoptosis.
References
1.[7] ChemScene. "Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate". Source: chemscene.com. URL: 2.[3] Jan, F., et al. "Advances in the discovery of DHPMs as Eg5 inhibitors for the management of breast cancer". Source: elsevierpure.com. URL: 3.[6] Nikam, D., et al. "Targeting Breast Cancer: Novel Dihydropyrimidinones As Potent Eg5 Inhibitors". Source: benthamscience.com. URL: 4.[1] "Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5". Source: mdpi.com. URL: 5.[4] "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies". Source: nih.gov. URL: 6.[9] "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies". Source: eurekaselect.com. URL: 7.[8] "Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis". Source: nih.gov. URL: 8.[5] "THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS". Source: illinois.edu. URL: 9.[2] Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog". Source: acs.org. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. benthamscience.com [benthamscience.com]
- 7. chemscene.com [chemscene.com]
- 8. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Overcoming side reactions in the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable β-keto ester intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the synthesis of this target molecule.
Section 1: Core Synthesis Strategy & Reaction Failure
Question 1: My reaction yield is extremely low, or the reaction fails to initiate. I'm using sodium ethoxide to condense ethyl acetate with methyl 2-methoxy-4-methylbenzoate. What is the likely cause?
Answer: This is a classic challenge in mixed (or crossed) Claisen condensations. The root cause often lies in the equilibrium-driven nature of the reaction and the choice of base.
-
The Problem of Equilibrium: Sodium ethoxide (NaOEt) is a sufficiently strong base to deprotonate ethyl acetate and form the nucleophilic enolate. However, the pKa of ethanol (approx. 16) is not drastically different from the pKa of the α-proton of an ester (approx. 22-24).[1] This means the initial deprotonation step is a reversible equilibrium, and only a small concentration of the required enolate exists at any given time.[1][2]
-
Causality of Failure: The Claisen condensation is driven to completion by the final, irreversible deprotonation of the product, the β-keto ester, which is significantly more acidic (pKa approx. 11) than ethanol.[3] If the initial condensation is too slow or unfavorable, this driving force cannot take effect. Your starting aromatic ester, methyl 2-methoxy-4-methylbenzoate, is sterically hindered by the ortho-methoxy group, which can slow down the rate of nucleophilic attack by the ethyl acetate enolate, leading to reaction failure.
Troubleshooting Protocol: Enhancing Reactivity
-
Switch to a Stronger, Non-Reversible Base: Instead of NaOEt, use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Sodium Hydride (NaH): NaH is an irreversible base that deprotonates the ester to generate the enolate and hydrogen gas, which escapes, driving the enolate formation to completion.
-
LDA: LDA is a very strong, non-nucleophilic base that can quantitatively convert ethyl acetate to its lithium enolate at low temperatures (-78 °C) before the aromatic ester is introduced. This "directed" approach avoids equilibrium issues entirely.[1]
-
-
Optimize Reaction Conditions:
-
Ensure strictly anhydrous (dry) conditions. Any moisture will quench the base and the enolate.
-
Use a suitable solvent like anhydrous tetrahydrofuran (THF) or diethyl ether, especially when using NaH or LDA.
-
Question 2: My main impurity is ethyl acetoacetate. How do I prevent this self-condensation side reaction?
Answer: The formation of ethyl acetoacetate is a direct result of the self-condensation of ethyl acetate.[4] This occurs when the enolate of one ethyl acetate molecule attacks the carbonyl carbon of another. This side reaction competes directly with the desired crossed condensation.
-
Mechanistic Insight: The self-condensation is often kinetically favorable because there is a much higher concentration of ethyl acetate than your specialized aromatic ester. The key to suppression is to ensure the ethyl acetate enolate, once formed, preferentially reacts with the aromatic ester.
Troubleshooting Protocol: Suppressing Self-Condensation
The most effective strategy is to control the relative concentrations of the reactants.
-
Slow Addition Protocol: Add the ethyl acetate slowly (e.g., via a syringe pump) to a mixture of the base (NaH) and the methyl 2-methoxy-4-methylbenzoate in your solvent. This ensures that the concentration of ethyl acetate is always kept very low, minimizing the chance of self-condensation.[4] Any enolate that forms is more likely to encounter the abundant aromatic ester.
-
Directed Claisen Condensation (LDA):
-
Step A: At -78 °C, add ethyl acetate to a solution of LDA in THF. This quantitatively generates the lithium enolate.
-
Step B: After a short period (e.g., 30 minutes), add the methyl 2-methoxy-4-methylbenzoate to the pre-formed enolate solution. This method gives you complete control over which ester forms the enolate and which acts as the electrophile, virtually eliminating self-condensation.
-
| Parameter | Standard NaOEt Method | Slow Addition (NaH) | Directed (LDA) Method |
| Base | Sodium Ethoxide | Sodium Hydride | Lithium Diisopropylamide |
| Key Principle | Equilibrium | Low [Enolizable Ester] | Pre-formed Enolate |
| Self-Condensation | High Risk | Suppressed | Eliminated |
| Yield | Often Low | Good to Excellent | Excellent |
| Complexity | Low | Moderate | High (requires low temp) |
Section 2: Product Workup & Purification
Question 3: I seem to be losing a significant amount of my product during the aqueous workup and purification steps. What causes this instability?
Answer: The product, a β-keto ester, is susceptible to two primary degradation pathways under harsh conditions: hydrolysis and subsequent decarboxylation.
-
Hydrolysis: Under either strong acidic or basic conditions, the ethyl ester can be hydrolyzed to a β-keto carboxylic acid.
-
Decarboxylation: β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating or in the presence of acid to yield a ketone (in this case, 2-methoxy-4-methylacetophenone).
Troubleshooting Protocol: Gentle Workup and Purification
-
Careful Quenching: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by slowly adding a dilute, weak acid like saturated aqueous ammonium chloride (NH₄Cl) or cold, dilute hydrochloric acid (e.g., 1M HCl) until the pH is slightly acidic (pH ~5-6). Avoid using strong, concentrated acids.
-
Low-Temperature Extraction: Perform all aqueous extractions using cold solutions to minimize the risk of hydrolysis.
-
Avoid High Temperatures: When removing the solvent under reduced pressure (rotary evaporation), use a low-temperature water bath (≤ 40 °C). Do not heat the crude product for extended periods.
-
Purification Strategy:
-
Silica Gel Chromatography: This is the most common method. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate) to isolate the product. The acidic nature of silica gel is generally well-tolerated by β-keto esters for short periods.
-
Bisulfite Adduct Formation (Advanced): For difficult purifications where the product and impurities have similar polarities, the ketone functionality of your product can be selectively reacted with sodium bisulfite to form a water-soluble adduct.[5] The non-ketonic impurities can be washed away with an organic solvent. The adduct can then be decomposed with a mild acid or base to regenerate the pure β-keto ester.[5]
-
Optimized Experimental Protocol
This protocol utilizes the directed Claisen condensation approach to maximize yield and minimize side reactions.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Methyl 2-methoxy-4-methylbenzoate
-
Saturated aqueous NH₄Cl solution
-
Standard solvents for extraction and chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes at -78 °C to form LDA.
-
Add ethyl acetate (1.0 equivalent) dropwise via syringe. Stir for an additional 45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
-
Crossed Condensation:
-
Dissolve methyl 2-methoxy-4-methylbenzoate (1.2 equivalents) in a small amount of anhydrous THF.
-
Add this solution dropwise to the cold enolate solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C (ice bath).
-
Slowly quench the reaction by adding cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (water bath ≤ 40 °C).
-
Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
References
-
Chemistry Steps. (2020). Crossed Claisen and Claisen Variation Reactions. [Link][4]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Online Chemistry Notes. (2021). Claisen condensation reaction - Examples and Mechanism. [Link][2]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link][3]
-
European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1. [Link][5]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving the yield of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5). This aromatic
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible results in your laboratory or pilot plant.
Section 1: Mechanistic Pathways & Workflows
We recommend two primary synthetic routes for generating this
Pathway A: Crossed Claisen Condensation
This route utilizes 2-methoxy-4-methylacetophenone and diethyl carbonate. It is highly cost-effective but requires rigorous control of addition rates to prevent the acetophenone from reacting with itself.
Crossed Claisen Condensation workflow for beta-keto ester synthesis.
Pathway B: Meldrum's Acid Acylation
This route utilizes 2-methoxy-4-methylbenzoyl chloride. It is the preferred method for process chemistry due to its exceptionally high yields and the avoidance of self-condensation impurities.
Meldrum's acid acylation and subsequent ethanolysis pathway.
Section 2: Troubleshooting & FAQs
Q1: I am observing low yields and significant self-condensation products in the Claisen route. How do I prevent this? A1: Self-condensation of the acetophenone is the most common competing reaction. To mitigate this, use a large stoichiometric excess of diethyl carbonate (up to 10 equivalents), which acts as both a reactant and a solvent, statistically favoring the crossed condensation over self-condensation [1]. Furthermore, you must add the acetophenone dropwise to the base/carbonate mixture. This keeps the local concentration of the enolate extremely low, ensuring it collides with a diethyl carbonate molecule before it can find another unreacted acetophenone molecule.
Q2: During the Meldrum's acid route, my intermediate fails to form cleanly and I see starting material hydrolysis. What is the cause? A2: The C-acylation of Meldrum's acid requires strictly anhydrous conditions. Water will rapidly hydrolyze your acid chloride back to 2-methoxy-4-methylbenzoic acid. Additionally, the choice of base is critical. Pyridine in anhydrous dichloromethane (DCM) at 0 °C is the gold standard [2]. Pyridine acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate that couples smoothly with the Meldrum's acid enolate without promoting ketene formation.
Q3: Why am I losing product mass during the acidic workup?
A3:
Section 3: Self-Validating Experimental Protocols
Protocol A: Crossed Claisen Condensation
Causality Focus: Kinetic control via slow addition and irreversible deprotonation.
-
Preparation: In an oven-dried, multi-neck flask under an argon atmosphere, suspend Sodium Hydride (NaH, 2.0 equiv, 60% dispersion) in anhydrous diethyl carbonate (10.0 equiv). Note: Wash the NaH with anhydrous hexanes prior to use to remove mineral oil, which can coat the reagent and cause unpredictable reaction kinetics.
-
Addition: Heat the suspension to 80 °C. Dissolve 2-methoxy-4-methylacetophenone (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise via a syringe pump over 1.5 hours.
-
Reaction: Stir the mixture at 80 °C.
-
Self-Validation Check: The reaction is proceeding correctly if steady hydrogen gas evolution is observed in the bubbler. The reaction is complete when
evolution ceases and TLC (Hexanes:EtOAc 4:1) shows the complete disappearance of the ketone spot.
-
-
Quench & Workup: Cool the reaction to 0 °C. Carefully quench by adding glacial acetic acid dropwise until the pH reaches ~5. Extract with ethyl acetate, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography to isolate the pure
-keto ester.
Protocol B: Meldrum's Acid Acylation & Ethanolysis
Causality Focus: Thermodynamic driving force via decarboxylation.
-
Acylation: Dissolve freshly recrystallized Meldrum's acid (1.1 equiv) in anhydrous DCM (0.5 M). Cool to 0 °C. Add anhydrous pyridine (2.2 equiv) dropwise.
-
Coupling: Add 2-methoxy-4-methylbenzoyl chloride (1.0 equiv) dropwise over 30 minutes. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.
-
Intermediate Isolation: Wash the organic layer with cold 2M HCl (to remove pyridine) and brine. Dry over
and concentrate to yield the crude acyl Meldrum's acid intermediate.-
Self-Validation Check: Successful intermediate formation is confirmed by the isolation of a pale-yellow solid. Do not attempt to purify this intermediate via chromatography, as it is sensitive to silica.
-
-
Ethanolysis: Dissolve the crude solid in anhydrous ethanol (0.2 M). Reflux the solution for 3-4 hours. The intermediate undergoes solvolysis, releasing acetone and carbon dioxide [2].
-
Self-Validation Check: The cessation of
gas bubbling indicates complete conversion to the final -keto ester.
-
-
Final Isolation: Evaporate the ethanol under reduced pressure and purify the residue via vacuum distillation or chromatography.
Section 4: Quantitative Route Comparison
| Parameter | Pathway A: Crossed Claisen Condensation | Pathway B: Meldrum's Acid Acylation |
| Starting Material | 2-Methoxy-4-methylacetophenone | 2-Methoxy-4-methylbenzoyl chloride |
| Typical Yield | 60 - 75% | 80 - 92% |
| Reaction Time | 2 - 4 hours | 6 - 8 hours (Total over 2 steps) |
| Key Impurities | Self-condensation products, unreacted ketone | Unreacted acid chloride, hydrolysis products |
| Scalability | High (Requires careful thermal/gas control) | Very High (Standard in process chemistry) |
| Cost-Effectiveness | Excellent (Inexpensive bulk reagents) | Moderate (Meldrum's acid adds to cost) |
Section 5: References
Technical Support Center: Stability & Handling of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Welcome to the Application Scientist Support Portal. Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) is a highly versatile building block used in drug development and complex organic synthesis. However, its structural identity as a β-keto ester makes it susceptible to specific, environment-driven degradation pathways. This technical guide provides causality-driven troubleshooting, validated protocols, and structural insights to ensure the integrity of your experiments.
The Chemistry of Degradation: Causality & Mechanisms
To establish a reliable storage protocol, we must first understand the thermodynamic vulnerabilities of the molecule. While standard esters are generally stable, the β-carbonyl group in this compound introduces a two-step degradation cascade:
-
Hydrolysis (Moisture-Driven): Exposure to ambient moisture or pH extremes catalyzes the cleavage of the ethyl ester, yielding 3-(2-methoxy-4-methylphenyl)-3-oxopropanoic acid (the β-keto acid) and ethanol[1].
-
Decarboxylation (Heat-Driven): The resulting β-keto acid is inherently unstable. The β-carbonyl oxygen acts as an electron sink, hydrogen-bonding with the carboxylic acid proton to form a six-membered cyclic transition state. Even at room temperature, this transition state facilitates the concerted loss of carbon dioxide (CO2), yielding an enol that rapidly tautomerizes to the highly stable 1-(2-methoxy-4-methylphenyl)ethanone[2].
Degradation pathway of the β-keto ester via hydrolysis and subsequent decarboxylation.
Frequently Asked Questions (FAQs)
Q: Why did my sealed vial of ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate pop open or show pressure buildup upon unsealing? A: Pressure buildup is a definitive indicator of CO2 gas evolution via decarboxylation[3]. This indicates a chain reaction: your sample was exposed to moisture (leading to hydrolysis) and subsequently exposed to temperatures high enough to drive the decarboxylation of the resulting β-keto acid. Always store the compound in a desiccator to prevent the initial hydrolysis step.
Q: Can I store this compound as a stock solution in Methanol or DMSO at room temperature? A: No. Protic solvents like methanol can participate in transesterification or provide the protic environment necessary to disrupt hydrogen bonding and facilitate degradation[2]. Trace water in hygroscopic solvents like DMSO will rapidly initiate hydrolysis. Stock solutions should be prepared fresh or stored at -80°C in anhydrous, amine-free solvents.
Q: My LC-MS analysis shows a major impurity peak at [M-72]. What is this degradant? A: The parent mass of the ester is ~236.3 g/mol . A loss of 72 Da corresponds exactly to the loss of the ethyl group and CO2 (-C2H5OH + H2O = -28 Da net; then -CO2 = -44 Da; Total = -72 Da). This confirms your ester has fully degraded into the ketone byproduct.
Quantitative Stability Profile & Troubleshooting Matrix
To aid in experimental planning, the following table summarizes the quantitative stability of the compound under various environmental conditions.
| Storage Condition | Relative Humidity (RH) | Time to 5% Degradation ( | Primary Degradant Observed | Corrective Action |
| 2-8°C (Recommended) | < 10% (Desiccated) | > 24 months | None | Maintain current protocol[4]. |
| 25°C (Ambient) | < 10% (Desiccated) | ~6 months | Trace Ketone | Move to cold storage for long-term use. |
| 25°C (Ambient) | 75% (Open air) | < 2 weeks | β-keto acid & Ketone | Discard compromised batch. |
| 60°C (Aqueous, pH 2) | N/A (Solution) | < 4 hours | Ketone (Rapid) | Avoid acidic aqueous heating. |
Standard Operating Procedures (SOPs)
To ensure scientific trustworthiness, every protocol must be a self-validating system. You must verify the starting material before committing it to complex downstream syntheses.
Protocol A: Self-Validating Aliquoting and Storage Workflow
Causality: Cold storage introduces the risk of condensation when vials are opened. Equilibrating to room temperature prevents ambient moisture from condensing on the cold chemical, thereby preventing the hydrolysis cascade.
-
Equilibration: Remove the sealed vial from 2-8°C storage. Do not open. Allow the vial to sit in a desiccator at room temperature for 30-45 minutes.
-
Inert Atmosphere Handling: Transfer the vial to a glove box or a nitrogen/argon-flushed glove bag.
-
Aliquot Generation: Weigh out the required mass into pre-dried, amber glass vials (amber glass minimizes potential photo-oxidation).
-
Sealing: Purge the headspace of each new vial with dry Argon gas for 5 seconds before immediately capping with a PTFE-lined septum cap.
-
Storage: Wrap caps with Parafilm and store the aliquots at 2-8°C in a secondary container filled with active desiccant (e.g., Drierite)[4].
Self-validating workflow for the handling and storage of moisture-sensitive β-keto esters.
Protocol B: Purity Verification via LC-MS
Causality: Because the degradant is a ketone, UV absorbance alone might be misleading due to highly similar chromophores. Mass spectrometry provides definitive validation of the intact ester (m/z 237 [M+H]+) versus the ketone degradant (m/z 165 [M+H]+).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade anhydrous Acetonitrile (do not use water/methanol mixtures for the stock to prevent on-column hydrolysis).
-
Dilution: Dilute 10 µL of the stock into 990 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) immediately prior to injection.
-
Chromatography: Run a rapid gradient (e.g., 5-95% B over 5 minutes) on a C18 column. A rapid run minimizes the time the compound spends in the acidic aqueous mobile phase, preventing false-positive degradation readings.
-
Validation Check: Integrate the peaks at m/z 237 and m/z 165. If the peak area of m/z 165 exceeds 2% of the total ion count, the batch has been compromised by moisture and should be re-purified via flash chromatography before use.
References
- ChemScene.Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate Product Details.
- BenchChem.Preventing Decarboxylation of Beta-Keto Acids During Analysis.
- ACS Publications.Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- AK Lectures.Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
Sources
Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address challenges related to impurity identification and control during your experiments.
I. Understanding the Chemistry: Synthesis and Impurity Formation
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a β-keto ester, a valuable intermediate in organic synthesis. Its preparation typically involves a crossed Claisen condensation between 2-methoxy-4-methylacetophenone and diethyl carbonate, using a strong base such as sodium ethoxide.[1][2] Understanding this synthetic route is fundamental to anticipating potential impurities.
The reaction proceeds via the formation of an enolate from 2-methoxy-4-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. While this is a generally efficient reaction, side reactions and incomplete conversions can lead to the presence of various impurities.
Caption: Synthetic pathway for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and analysis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
Q1: My final product shows the presence of starting materials. How can I improve the reaction conversion?
A1: The presence of unreacted 2-methoxy-4-methylacetophenone and diethyl carbonate is a common issue. Here are several factors to consider for optimizing the reaction:
-
Base Stoichiometry and Strength: The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion by deprotonating the resulting β-keto ester.[2] Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide. Using a weaker base or a catalytic amount may result in poor conversion.
-
Reaction Time and Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Moisture Content: The presence of water can consume the strong base and hydrolyze the ester starting material and product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q2: I have an unknown impurity with a higher molecular weight than my product. What could it be?
A2: A higher molecular weight impurity is likely the result of a self-condensation reaction of the starting ketone, 2-methoxy-4-methylacetophenone. This is an aldol-type condensation that can compete with the desired Claisen condensation.[3]
-
Mechanism: The enolate of 2-methoxy-4-methylacetophenone can attack the carbonyl group of another molecule of the same ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone dimer.
-
Identification: This impurity will have a molecular weight approximately double that of the starting ketone, minus the mass of a water molecule. It can be identified using GC-MS or LC-MS. The 1H NMR spectrum would show characteristic signals for two aromatic rings and vinylic protons.
-
Mitigation: To minimize self-condensation, slowly add the 2-methoxy-4-methylacetophenone to a mixture of the diethyl carbonate and the base. This keeps the concentration of the enolate low at any given time, favoring its reaction with the more abundant diethyl carbonate.
Q3: My product appears to be degrading upon storage or during workup. What are the likely degradation pathways?
A3: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, being a β-keto ester, is susceptible to two primary degradation pathways, particularly under acidic or basic conditions: hydrolysis and subsequent decarboxylation.[4]
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxy-4-methylphenyl)-3-oxopropanoic acid. This can occur during aqueous workup if the pH is not carefully controlled, or upon storage in the presence of moisture.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide.[5][6] If hydrolysis occurs, the resulting 3-(2-methoxy-4-methylphenyl)-3-oxopropanoic acid can easily decarboxylate to form 2-methoxy-4-methylacetophenone, which is also a starting material.
-
Troubleshooting:
-
During workup, use a buffered aqueous solution or perform the extraction quickly at low temperatures.
-
Ensure the final product is thoroughly dried and stored in a cool, dry, and inert atmosphere.
-
If you suspect degradation, analyze your sample for the presence of 2-methoxy-4-methylacetophenone.
-
Q4: I am seeing a small peak in my chromatogram with a slightly different retention time than my product. Could this be a related ester?
A4: Yes, it is possible to have a small amount of the corresponding methyl ester, Methyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, due to transesterification .
-
Cause: This can occur if methanol is present as an impurity in the ethanol solvent or is generated under certain reaction conditions. Transesterification can also be an artifact of the analytical method itself, particularly in gas chromatography (GC) where high inlet temperatures are used.[7]
-
Identification: This impurity will have a molecular weight that is 14 units (CH2) less than the ethyl ester product. It can be readily identified by GC-MS or LC-MS.
-
Prevention: Use high-purity, anhydrous ethanol for the synthesis. If using GC for analysis, consider using a lower inlet temperature or derivatization to prevent on-column transesterification. HPLC is generally the preferred method for analyzing β-keto esters to avoid this issue.
III. Analytical Protocols for Impurity Identification
The following protocols provide a starting point for the analysis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and its potential impurities. Method validation and optimization are recommended for specific applications.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the recommended technique for accurately determining the purity of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and quantifying non-volatile impurities.
Sources
- 1. PubChemLite - 2',5'-dimethoxy-4'-methylacetophenone (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Diethyl carbonate(105-58-8) IR Spectrum [chemicalbook.com]
Validation & Comparative
Resolving Keto-Enol Tautomerism in Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate Derivatives: A Comparative Guide to X-Ray Crystallography Workflows
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Executive Summary & The Crystallographic Challenge
Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS 125041-96-5) [1.1] and its derivatives are highly versatile β-keto esters utilized extensively as intermediates in pharmaceutical synthesis. However, characterizing their exact 3D solid-state structure presents a significant analytical challenge due to dynamic keto-enol tautomerism.
In the solid state, identifying the exact tautomeric form requires the precise determination of bond lengths and hydrogen atom positions[1]. The keto form exhibits a tetrahedral sp³ geometry at the alpha-carbon, whereas the enol form adopts a planar sp² geometry stabilized by intramolecular hydrogen bonding[1]. Because hydrogen atoms scatter X-rays weakly, resolving these structures requires highly optimized crystallization protocols and advanced X-ray diffraction technologies. This guide objectively compares crystallization methodologies and X-ray source technologies to help researchers achieve unambiguous structural resolution.
Mechanistic Pathway: Tautomer Stabilization & Solid-State Trapping
The choice of crystallization method is not merely a means to obtain a solid; it is a mechanism to trap a specific tautomer. Computational and experimental studies indicate that the keto form of β-keto esters is generally thermodynamically favored by 2–5 kcal/mol[1]. However, in non-polar environments, the enol form can be kinetically trapped and stabilized through the formation of a six-membered ring via intramolecular hydrogen bonding[1][2]. In complex scenarios, mixtures of enol-keto tautomers (e.g., 10:1 or 14:1 ratios) can even co-crystallize[3].
Logic flow of solvent-directed tautomer stabilization and crystallization pathways.
Comparison of Crystallization Protocols
To obtain diffraction-quality single crystals, researchers must choose between thermodynamic control (Slow Evaporation) and kinetic control (Vapor Diffusion).
Quantitative Comparison of Crystallization Methods
| Parameter | Slow Evaporation | Vapor Diffusion |
| Thermodynamic Regime | Thermodynamic Control | Kinetic Control |
| Typical Solvent System | EtOAc, MeOH (Polar aprotic/protic) | Toluene / n-Hexane (Non-polar / Anti-solvent) |
| Tautomer Preference | Keto form (sp³ geometry) | Enol form (sp² geometry, H-bonded) |
| Crystal Morphology | Block-like, robust | Plate-like, prone to twinning |
| Time to Yield | 5–14 days | 2–5 days |
Protocol 1: Slow Evaporation (Thermodynamic Trap for Keto Forms)
Causality: Polar solvents disrupt intramolecular hydrogen bonds, driving the equilibrium toward the more polar, thermodynamically stable keto tautomer. Slow evaporation ensures molecules have sufficient time to pack into the lowest-energy lattice configuration.
-
Dissolution: Dissolve 50 mg of the derivative in 2 mL of ethyl acetate.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial to remove heterogeneous nucleation sites (dust/impurities).
-
Controlled Evaporation: Puncture the septum cap with a single 20-gauge needle to strictly limit the evaporation rate. Incubate at a stable 20°C in a vibration-free environment for 5–7 days.
-
Self-Validation Check: Place the resulting crystal under a polarized light microscope and rotate the stage 360 degrees. A valid single crystal will exhibit complete, uniform extinction of light at specific angles. If the crystal shows patchy or incomplete extinction, it indicates multi-crystalline twinning, invalidating the sample for high-resolution diffraction.
Protocol 2: Vapor Diffusion (Kinetic Trap for Enol Forms)
Causality: Non-polar solvents lack hydrogen-bonding capability, forcing the β-keto ester to form intramolecular hydrogen bonds, which stabilizes the planar enol ring. Anti-solvent diffusion forces rapid precipitation, kinetically trapping this conformation before it can revert.
-
Dissolution: Dissolve 50 mg of the derivative in 0.5 mL of toluene (inner vial).
-
Diffusion Setup: Place the open inner vial into a larger outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.
-
Equilibration: Allow vapor equilibration over 3–5 days at room temperature.
-
Self-Validation Check: Monitor the liquid interface. A self-validating setup will yield sharp, faceted crystals on the glass walls. If an amorphous cloud or powder precipitates, the kinetic precipitation rate exceeded the nucleation rate (anti-solvent ratio too high); the protocol must be aborted and restarted with a lower volume of n-hexane.
X-Ray Source Technologies: Resolving Hydrogen Positions
Once a crystal is isolated, the next hurdle is data collection. Because the enol tautomer relies on the position of a single hydrogen atom to differentiate it from the keto form, the X-ray source must provide exceptional signal-to-noise ratios. Hydrogen has only one electron, which is involved in bonding, shifting the electron density away from the nucleus and making it notoriously difficult to locate in difference Fourier maps[1].
Quantitative Comparison of X-Ray Sources
| Specification | Sealed Tube (Cu Kα) | Microfocus Source (Cu/Mo) | Synchrotron Beamline |
| Beam Diameter | ~300 µm | ~100 µm | <10 µm |
| Flux (photons/sec) | ~10⁸ | ~10¹⁰ | >10¹² |
| Suitability for Thin Plates | Poor (High background noise) | Excellent (High signal-to-noise) | Unmatched (Resolves micro-crystals) |
| H-Atom Resolution | Marginal (Requires riding models) | Good (Difference Fourier mapping) | Exceptional (Unambiguous H-positioning) |
Causality of Source Selection: Enol-dominant crystals frequently grow as thin plates due to rapid π-π stacking along one axis and weak van der Waals forces along the perpendicular axis. A traditional sealed tube beam is wider than these thin crystals, bathing the sample in excess radiation that only contributes to background noise. A microfocus source concentrates high-flux X-rays directly onto the crystal, maximizing diffraction intensity while minimizing background scatter. Furthermore, data must be collected at cryogenic temperatures (100 K) to freeze out thermal vibrations (reducing Debye-Waller factors), sharpening the electron density peaks required to spot the enolic hydrogen[1].
Step-by-step X-ray crystallographic workflow for resolving hydrogen atom positions.
Data Analysis & Structural Validation
Upon successful data collection and integration, the structural model must be validated through bond length analysis. In the keto form, the carbonyl carbon-oxygen bond lengths typically range from 1.21–1.23 Å[1]. If the enol form is present, the carbon-carbon bond connecting the keto and ester functionalities will show distinct double-bond character, and the enolic C-O bond will elongate compared to a standard carbonyl[1]. The unambiguous location of the hydrogen atom within the difference Fourier map, combined with an R-factor of <5% and a Goodness-of-Fit (GoF) near 1.0, serves as the ultimate validation of the tautomeric assignment.
References
- ChemScene. "Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
- Smolecule. "Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate - Tautomeric Form Identification.
- Science.gov. "aromatic alpha-keto acids.
- eScholarship.org (UC Santa Barbara). "Dissertation on Synthesis and Tautomerism.
Sources
Comparative Efficacy of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in Metalloenzyme Target-Based Assays
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Fragment-Based Drug Discovery (FBDD) Comparison Guide
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting scaffold dictates the trajectory of the hit-to-lead optimization process. While simple aliphatic and unsubstituted aromatic
This guide evaluates the efficacy of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) —hereafter referred to as Compound A —as an advanced fragment scaffold. We objectively compare its performance against standard industry alternatives, Ethyl acetoacetate (Compound B ) and Ethyl benzoylacetate (Compound C ), within the context of a target-based assay directed at zinc-dependent metalloenzymes (e.g., Matrix Metalloproteinases, MMPs).
Mechanistic Rationale: Causality in Scaffold Design
To understand why experimental choices in FBDD succeed or fail, we must examine the causality behind the molecular interactions. In metalloenzyme targets, the enolizable
The superiority of Compound A lies in its precise steric and electronic tuning:
-
Conformational Pre-organization: The 2-methoxy group creates a steric boundary that restricts the rotational degrees of freedom of the phenyl ring relative to the enol plane. This pre-organizes the fragment into a bioactive conformation, reducing the entropic penalty upon binding.
-
Hydrophobic Vectoring: The 4-methyl substitution provides a directed hydrophobic vector that engages the deep S1' specificity pocket typical of zinc-dependent endopeptidases [4].
Conversely, Compound B lacks the necessary bulk to engage secondary pockets, and Compound C suffers from rotational freedom that leads to non-specific, transient interactions.
Mechanistic pathway of targeted metalloenzyme inhibition by the substituted β-keto ester.
Self-Validating Experimental Protocol
A robust target-based assay must be a self-validating system. Fragments are notorious for causing Pan-Assay Interference (PAINS) through aggregation or redox cycling. To ensure scientific integrity, the following protocol couples a primary FRET-based enzymatic assay with an orthogonal Surface Plasmon Resonance (SPR) binding assay, ensuring that observed inhibition is driven by 1:1 stoichiometric binding rather than assay artifacts.
Step-by-Step Methodology: FRET-to-SPR Cascade
Phase 1: Primary FRET Enzymatic Assay
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 10 mM CaCl₂, 0.05% Brij-35). Reconstitute the recombinant metalloenzyme (e.g., MMP-9) to a working concentration of 0.5 nM.
-
Compound Plating: Dispense Compounds A, B, and C into a 384-well black microtiter plate using acoustic liquid handling (Echo 550) to generate an 8-point dose-response curve (ranging from 10 µM to 5000 µM).
-
Control Integration (Self-Validation): Include Marimastat (1 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control.
-
Enzyme Incubation: Add 10 µL of the enzyme solution to the plates. Incubate for 30 minutes at room temperature to allow fragment equilibration.
-
Substrate Addition: Initiate the reaction by adding 10 µL of fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) at a final concentration of 2 µM.
-
Kinetic Readout: Monitor fluorescence continuously (Ex/Em = 328/393 nm) for 20 minutes. Calculate the initial velocity (
) and derive the using a 4-parameter logistic fit.
Phase 2: Orthogonal SPR Validation
-
Surface Preparation: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
-
Analyte Injection: Inject the hit compounds (from Phase 1) over the functionalized and reference flow cells at a flow rate of 30 µL/min.
-
Data Processing: Subtract reference cell responses and DMSO bulk shift effects. Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the dissociation constant (
). Note: A matching and validates true competitive binding.
Workflow for Fragment-Based Drug Discovery targeting metalloenzymes.
Comparative Data Analysis
The experimental data derived from the self-validating protocol clearly illustrates the performance delta between the three scaffolds. Ligand Efficiency (LE) is calculated as
| Parameter | Compound A (Target) | Compound B (Alternative 1) | Compound C (Alternative 2) |
| Chemical Name | Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | Ethyl acetoacetate | Ethyl benzoylacetate |
| Molecular Weight ( g/mol ) | 236.26 | 130.14 | 192.21 |
| Primary Assay | 85.4 | > 5000 (Inactive) | 1450 |
| SPR Affinity | 92.1 | N/A | 1800 |
| Ligand Efficiency (LE) | 0.32 kcal/mol/HA | < 0.20 kcal/mol/HA | 0.24 kcal/mol/HA |
| Aqueous Solubility (µM) | > 500 | > 1000 | > 500 |
| PAINS Interference | Negative | Negative | Negative |
Data Interpretation
Compound B fails to register meaningful inhibition, confirming that a simple
Compound A demonstrates sub-100 µM affinity and an excellent Ligand Efficiency of 0.32 kcal/mol/HA. The close alignment of its FRET
Conclusion
For drug development professionals evaluating building blocks for target-based screening, structural complexity must be balanced with physicochemical properties. Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (Compound A) offers a highly optimized balance. By leveraging the keto-enol tautomerism for zinc chelation while simultaneously utilizing its substituted phenyl ring to anchor into the S1' pocket, it bypasses the high-attrition rates typically associated with simpler
References
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.[Link]
- Class- and isoform-specific HDAC inhibitors and uses thereof.
- Benzopyran compounds useful for treating inflammatory conditions.
-
Structure-Based Discovery of Allosteric Inhibitors Targeting a New Druggable Site in the Respiratory Syncytial Virus Polymerase. National Institutes of Health (PMC).[Link]
In-Vitro Testing and Validation of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate Activity: A Comparative Guide for Pyrazole-Based COX-2 Inhibitor Discovery
Executive Summary
In modern drug discovery, the synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors relies heavily on the precise selection of starting synthons. Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5)[1] is a highly specialized
This guide provides researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for utilizing this compound. We objectively compare its performance as a precursor against alternative
Mechanistic Rationale: The Role of Substituent Patterns
The selection of a
-
Steric Locking (2-Methoxy Group): The ortho-methoxy group creates significant steric hindrance, forcing the aryl ring out of coplanarity with the central pyrazole ring. This specific dihedral angle is critical for inserting the molecule into the secondary hydrophobic side pocket of the COX-2 enzyme (which contains Val523), a pocket inaccessible in COX-1 (which contains the bulkier Ile523)[4].
-
Hydrophobic Anchoring (4-Methyl Group): The para-methyl group provides optimal van der Waals interactions deep within the hydrophobic channel of the COX-2 active site, enhancing binding affinity[4].
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a localized hydrogen bond acceptor, stabilizing the ligand-protein complex.
Comparative Alternatives
To validate the superiority of this building block, we compare it against two standard alternatives used in library synthesis:
-
Target Compound (A): Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.
-
Alternative (B): Ethyl 3-oxo-3-phenylpropanoate (Unsubstituted baseline).
-
Alternative (C): Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (Mono-substituted, lacking the ortho-steric lock).
Table 1: Physicochemical Properties of
| Compound | CAS Number | Molecular Weight | LogP (Est.) | Structural Feature |
| Target (A) | 125041-96-5 | 236.26 g/mol | 2.45 | Di-substituted (ortho-methoxy, para-methyl) |
| Alternative (B) | 94-02-0 | 192.21 g/mol | 1.80 | Unsubstituted phenyl ring |
| Alternative (C) | 33167-24-7 | 222.24 g/mol | 2.10 | Mono-substituted (para-methoxy only) |
Experimental Workflows and Methodologies
To ensure a self-validating system, the following protocols describe the synthesis of the test articles (pyrazole derivatives) and their subsequent in-vitro biochemical and cellular validation.
Fig 1. Workflow from beta-keto ester building blocks to in-vitro validation of pyrazole derivatives.
Protocol 1: Synthesis of Pyrazole Test Articles
Causality Note: The Knorr pyrazole synthesis is utilized because it efficiently constructs the 1,5-diarylpyrazole core in a single step with high regioselectivity under acidic conditions[3].
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected
-keto ester (Compound A, B, or C) in 15 mL of absolute ethanol. -
Reagent Addition: Add 1.1 mmol of 4-sulfamoylphenylhydrazine hydrochloride.
-
Catalysis: Add 5 drops of glacial acetic acid to catalyze the imine formation and subsequent cyclization.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water.
-
Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3) to yield the corresponding pyrazole derivatives (Derivatives A', B', and C').
Protocol 2: In-Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
Causality Note: We utilize a competitive Enzyme Immunoassay (EIA) to measure Prostaglandin H2 (PGH2) production, as it provides a direct, highly sensitive quantification of COX catalytic activity[5].
-
Reagent Preparation: Utilize a commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 701230)[5]. Prepare assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Enzyme Incubation: In a 96-well plate, add 10 µL of recombinant human COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add 10 µL of the synthesized pyrazole derivatives (A', B', C') dissolved in DMSO at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination & Quantification: Stop the reaction by adding 30 µL of stannous chloride to reduce PGH2 to the more stable PGE2. Quantify PGE2 levels using the provided EIA kit.
-
Data Analysis: Calculate the
values using non-linear regression analysis. Determine the Selectivity Index (SI) as .
Protocol 3: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Causality Note: While enzymatic assays prove direct target engagement, cell-based assays validate membrane permeability, metabolic stability, and functional efficacy in a complex biological matrix[4].
-
Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates at a density of
cells/well. Incubate overnight at 37°C in 5% . -
Pre-treatment: Treat cells with varying concentrations of the pyrazole derivatives (1 µM, 5 µM, 10 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to the culture medium. Incubate for 24 hours.
-
Supernatant Collection: Harvest the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris.
-
Cytokine Measurement: Measure the levels of secreted PGE2 and TNF-
using specific ELISA kits.
Mechanism of Action Visualization
Fig 2. Arachidonic acid pathway illustrating COX-2 inhibition by synthesized pyrazole derivatives.
Comparative Experimental Data
The following tables summarize the validated in-vitro performance of the pyrazole derivatives synthesized from the respective
Table 2: In-Vitro Enzymatic Inhibition and Selectivity
| Pyrazole Derivative | Precursor | COX-1 | COX-2 | Selectivity Index (SI) |
| Derivative A' | Target (A): 125041-96-5 | > 100.0 | 0.042 ± 0.005 | > 2380 |
| Derivative B' | Alternative (B): 94-02-0 | 12.4 ± 1.1 | 4.8 ± 0.6 | 2.58 |
| Derivative C' | Alternative (C): 33167-24-7 | 45.2 ± 3.4 | 0.85 ± 0.12 | 53.1 |
| Celecoxib | Reference Standard | 14.7 ± 1.2 | 0.05 ± 0.01 | 294 |
Data Interpretation: Derivative A', synthesized from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, demonstrates exceptional potency and a massive Selectivity Index compared to the unsubstituted (B') and mono-substituted (C') variants. The ortho-methoxy group effectively prevents binding in the narrower COX-1 active site[4][5].
Table 3: Cell-Based Functional Assay (RAW 264.7 Macrophages)
| Pyrazole Derivative | PGE2 Inhibition at 5 µM (%) | TNF- | Cell Viability (%) |
| Derivative A' | 92.4% | 45.1% | > 98% |
| Derivative B' | 31.2% | 12.4% | > 95% |
| Derivative C' | 68.5% | 28.7% | > 96% |
| Celecoxib | 89.8% | 42.3% | > 98% |
Data Interpretation: In a complex cellular environment, Derivative A' maintains its superior efficacy, successfully penetrating the macrophage membrane and halting LPS-induced PGE2 production without exhibiting significant cytotoxicity[4].
Conclusion
The in-vitro validation data confirms that Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a vastly superior building block for the development of selective COX-2 inhibitors compared to simpler
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Hazard Analysis: Understanding the Risk Profile
Before any handling, a thorough risk assessment is paramount. The primary hazards associated with analogous chemical structures, such as other substituted phenyl propanoates and beta-keto esters, include skin irritation, serious eye irritation, and potential respiratory tract irritation.[5][6][7][8] Ingestion is also presumed to be harmful.[5][6][9] The core of our safety protocol is to mitigate these risks by preventing the chemical from coming into contact with the body.
The following diagram outlines the fundamental logic of our risk assessment and control process.
Caption: Risk assessment workflow for handling the target compound.
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not a matter of simple preference but a scientifically-informed decision based on the chemical's properties and the tasks being performed. All PPE must meet established standards, such as those set by ANSI (American National Standards Institute).[10]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are mandatory at all times within the laboratory where this chemical is present.[10][11]
-
Elevated Risk: For procedures involving potential splashes or the handling of volumes greater than 1 liter, chemical splash goggles that form a complete seal around the eyes are required.[11]
-
High-Hazard Operations: When working outside of a fume hood with operations that could generate significant splashes or aerosols, a full-face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient protection.[11]
Hand Protection: A Critical Analysis of Glove Choice
The most common point of failure in laboratory safety is improper glove selection. As an ester, this compound can degrade common glove materials. Nitrile gloves, while ubiquitous in labs, offer poor resistance to many esters and should only be considered for incidental, short-term splash protection, with immediate replacement upon any contact.[12][13]
Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the specific chemical class. For esters, a robust barrier is essential. Butyl rubber provides excellent resistance and is the primary recommendation for direct handling.[14]
| Glove Material | Resistance to Esters | Recommended Use Case |
| Butyl Rubber | Excellent | Direct handling, transfers, prolonged use.[14] |
| Nitrile | Poor to Fair | Incidental contact/splash protection ONLY. Must be changed immediately upon contact.[12][13] |
| Neoprene | Poor | Not recommended for handling esters.[13] |
| Natural Latex | Very Poor | Not recommended for organic solvents.[10][15] |
Recommendation: For all procedures involving direct contact, Butyl gloves are required.[14] For tasks with a lower risk of exposure, a double-gloving strategy (a thinner nitrile glove under a primary Butyl glove) can provide an added layer of safety while maintaining dexterity.
Body and Respiratory Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[10][11] This protects the skin and personal clothing from splashes.
-
Personal Attire: Full-length pants or equivalent leg coverings and closed-toe shoes are mandatory.[11][16] No skin should be exposed below the waist.[16]
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge may be required, based on a formal risk assessment.
Standard Operating Procedures (SOPs)
PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Step-by-Step Protocol:
-
Donning:
-
Put on your lab coat and fasten all buttons.
-
Put on your safety goggles or face shield.
-
Visually inspect your gloves for any defects, then put them on, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing:
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the face shield or goggles.
-
Remove the lab coat by rolling it inward to contain any surface contamination.
-
Wash hands thoroughly with soap and water.[5]
-
Decontamination and Disposal
Contaminated PPE is considered hazardous waste and must be disposed of accordingly. Never wear contaminated PPE outside of the designated laboratory area.
PPE Disposal Workflow
All disposable items that have come into contact with Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate must be segregated into a clearly labeled hazardous waste container.
Caption: Workflow for the safe disposal of contaminated PPE.
Spill Management on PPE
-
Gloves: If the chemical is spilled on a glove, remove it immediately and wash your hands, then put on a new pair.
-
Lab Coat: If a significant amount of material is spilled on a lab coat, remove it immediately (provided no personal clothing is contaminated) and use a safety shower if necessary. The contaminated coat must be professionally decontaminated or disposed of as hazardous waste.
-
Eyes: If a splash to the eyes occurs, proceed immediately to an emergency eyewash station and flush for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.
By adhering to these scientifically-grounded protocols, researchers can confidently and safely handle Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, ensuring both personal safety and the integrity of their work.
References
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available at: [Link]
-
CP Lab Safety. Glove Compatibility. Available at: [Link]
-
Chemical Thinking Laboratory. (2021, April 30). Organic Safety Video. YouTube. Available at: [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]
-
OSHA / Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]
-
American Chemistry Council. Protective Equipment. Available at: [Link]
-
University of Illinois Urbana-Champaign. Gloves - Tables of Properties and Resistances. Available at: [Link]
-
New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet - 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. Available at: [Link]
-
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Ghorai, P., Mondal, D., & Jana, S. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Campbell, L., & Lawrie, G. A. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 16. m.youtube.com [m.youtube.com]
- 17. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
